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  • Product: 2-Ethyl-3-(methylthio)phenol

Core Science & Biosynthesis

Foundational

Architectural and Physicochemical Profiling of 2-Ethyl-3-(methylthio)phenol: A Technical Monograph

Executive Summary 2-Ethyl-3-(methylthio)phenol (CAS 2228060-47-5)[1] is a highly specific, sterically encumbered aryl thioether[2]. Characterized by the presence of a hydroxyl group, an ethyl chain, and a methylthio moie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethyl-3-(methylthio)phenol (CAS 2228060-47-5)[1] is a highly specific, sterically encumbered aryl thioether[2]. Characterized by the presence of a hydroxyl group, an ethyl chain, and a methylthio moiety on a single benzene core, this compound represents a unique intersection of flavor chemistry and pharmacological scaffold design. This whitepaper provides a comprehensive, theoretically grounded analysis of its molecular architecture, physicochemical properties, regioselective synthesis, and analytical characterization, designed specifically for researchers and drug development professionals.

Molecular Architecture & Electronic Topology

The structural uniqueness of 2-ethyl-3-(methylthio)phenol lies in its contiguous 1,2,3-substitution pattern. The spatial arrangement creates a highly specific steric and electronic environment that dictates the molecule's reactivity and binding affinity.

  • C1 - Hydroxyl Group (-OH): Acts as a strong electron-donating group via resonance (+M effect) while inductively withdrawing (-I). It serves as the primary hydrogen-bond donor.

  • C2 - Ethyl Group (-CH2CH3): Provides mild inductive electron donation (+I). More importantly, its position between the hydroxyl and methylthio groups creates significant steric shielding, forcing the adjacent groups into specific rotational conformations to minimize van der Waals clashes.

  • C3 - Methylthio Group (-SCH3): A lipophilic moiety that contributes to the compound's metabolic profile. The sulfur atom can expand its valence shell, acting as a site for controlled oxidation (to sulfoxides or sulfones) in biological systems.

MolLogic Core Phenol Core (Electron-Rich) OH 1-Hydroxyl (-OH) Hydrogen Bonding OH->Core +M / -I Effect Et 2-Ethyl (-CH2CH3) Steric Shielding Et->Core +I Effect SMe 3-Methylthio (-SCH3) Lipophilicity & Oxidation Site SMe->Core +M / -I Effect

Electronic push-pull dynamics and steric interactions on the phenol core.

Physicochemical Profiling

Understanding the physicochemical parameters of the C9H12OS isomer family is critical for predicting its behavior in biological matrices and formulation solvents. The data below is synthesized from analogous structural isomers, such as 3,5-dimethyl-4-(methylthio)phenol[3].

Table 1: Quantitative Physicochemical Data
ParameterValueCausality / Derivation
Molecular Formula C9H12OSCore structure definition[3].
Molecular Weight 168.26 g/mol Calculated from atomic mass[3].
Monoisotopic Mass 168.0608 DaCritical for high-resolution MS identification[4].
Lipophilicity (XLogP3) ~2.8Driven by the hydrophobic ethyl and methylthio groups, offset slightly by the polar -OH[4].
Topological Polar Surface Area 45.5 ŲIdeal for passive membrane permeability in drug design[4].
Organoleptic Profile Meaty, savory, sulfurousCharacteristic of alkyl-aryl thioethers; highly active at olfactory receptors[5].

Regioselective Synthesis Workflow

Direct electrophilic sulfenylation of 2-ethylphenol is unviable, as the strong ortho/para-directing nature of the hydroxyl group would drive substitution to the C4 or C6 positions. To achieve the precise 1,2,3-substitution pattern, a Sandmeyer-type thiolation must be employed, utilizing 3-amino-2-ethylphenol as the starting material.

Protocol: Sandmeyer Thiolation

Rationale: This route leverages a pre-installed amine to dictate absolute regiocontrol, bypassing the electronic preferences of the phenol core.

Step 1: Diazotization

  • Dissolve 10 mmol of 3-amino-2-ethylphenol in 20 mL of 6M HCl. Cool to 0 °C in an ice-salt bath.

  • Slowly add a solution of 11 mmol NaNO2 in 5 mL of water dropwise, maintaining the temperature strictly below 5 °C.

  • Causality: Strict temperature control prevents the premature decomposition of the aliphatic diazonium salt into an undesired phenolic byproduct.

  • Self-Validation: Perform a spot test on starch-iodide paper. A rapid blue-black color change confirms the presence of excess nitrous acid, validating the complete consumption of the starting amine.

Step 2: Single-Electron Transfer (SET) Thiolation 3. Prepare a solution of 15 mmol sodium methanethiolate (NaSMe) in 10 mL of water. Add 0.5 mmol of copper powder. 4. Slowly add the cold diazonium solution to the NaSMe mixture at room temperature. Heat to 60 °C and stir for 2 hours.

  • Causality: The copper powder acts as a crucial SET catalyst, reducing the diazonium salt to a highly reactive aryl radical, which subsequently couples with the methanethiolate anion.

  • Self-Validation: Spot the reaction mixture onto filter paper treated with alkaline 2-naphthol. The absence of a red azo dye confirms the complete decomposition of the diazonium intermediate.

Step 3: Isolation 5. Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash with brine, dry over anhydrous Na2SO4, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 9:1).

Synthesis SM 3-Amino-2-ethylphenol (Starting Material) Step1 Diazotization NaNO2, HCl, 0°C SM->Step1 Int Diazonium Intermediate (Electrophilic) Step1->Int -H2O Step2 Thiolation NaSMe, Cu Catalyst, 60°C Int->Step2 Prod 2-Ethyl-3-(methylthio)phenol (Target) Step2->Prod -N2 gas

Regioselective synthesis pathway via Sandmeyer-type single-electron transfer.

Analytical Characterization & Validation

To ensure compound integrity and purity, a robust LC-MS/MS protocol is required.

Protocol: LC-MS/MS Quantification

Step 1: Matrix Preparation

  • Dissolve the purified compound in LC-MS grade methanol (1 mg/mL).

  • Spike the sample with 10 µg/mL of an isotopically labeled internal standard (e.g., Phenol-d5).

  • Causality: The internal standard creates a self-validating system by correcting for matrix effects and variations in ionization efficiency, ensuring absolute quantitative accuracy.

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase (50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

  • Causality: Formic acid is strictly selected over phosphoric acid. While phosphoric acid is common in UV-HPLC, it causes severe ion suppression and source fouling in mass spectrometry. Formic acid provides the necessary protonation for ESI+ while remaining fully volatile[6].

Step 3: Mass Spectrometry Detection

  • Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Target m/z: Monitor the [M+H]+ adduct at m/z 169.068 and [M+Na]+ at 191.050[7].

LCMS Prep Sample Prep Internal Standard Spiked LC RP-HPLC C18, MeCN/H2O Prep->LC Ion ESI+ Ionization Formic Acid Modifier LC->Ion MS Mass Spec [M+H]+ m/z 169.06 Ion->MS

LC-MS/MS analytical workflow highlighting the necessity of volatile modifiers.

Industrial & Pharmacological Applications

Flavor and Fragrance Engineering

Alkyl-substituted methylthio phenols are highly prized in the food and beverage industry. Compounds like 2-(methylthio)phenol are known to impart deep, savory, meaty, and roasted notes, mimicking complex Maillard reaction products[5]. The addition of the ethyl group in 2-ethyl-3-(methylthio)phenol alters the volatility and receptor binding affinity, extending the flavor release profile in high-fat matrices like snack foods and soups.

Pharmacological Scaffold Potential

In drug discovery, the thioether moiety serves as a strategic metabolic liability. Cytochrome P450 enzymes readily oxidize the methylthio group to a sulfoxide, and subsequently to a sulfone. This predictable metabolic pathway allows medicinal chemists to design "soft drugs"—compounds that exert a localized therapeutic effect before being rapidly deactivated and cleared via oxidation, thereby minimizing systemic toxicity. Furthermore, the electron-rich phenol core acts as a potent scavenger of reactive oxygen species (ROS), offering secondary antioxidant benefits.

References

  • rac-tert-butyl (3aR,7aS)-5-sulfanyl-octahydro-1H-indole ... - cas号查询. Chemsrc. Available at: [Link]

  • 2-(methyl thio) phenol, 1073-29-6 - The Good Scents Company. The Good Scents Company. Available at:[Link]

  • Showing Compound 2-(Methylthio)phenol (FDB021197) - FooDB. FooDB. Available at: [Link]

  • Phenol, 3,5-dimethyl-4-(methylthio)- - Substance Details - SRS | US - EPA. U.S. Environmental Protection Agency. Available at: [Link]

  • Phenol, 3,5-dimethyl-4-(methylthio)- | C9H12OS | CID - PubChem. National Institutes of Health. Available at: [Link]

  • 4-(Methylthio)-3,5-xylenol - SIELC Technologies. SIELC Technologies. Available at:[Link]

  • 1-methoxy-4-[(methylthio)methyl]benzene - PubChemLite. Université du Luxembourg. Available at: [Link]

Sources

Exploratory

Analytical and Mechanistic Insights into the Natural Occurrence of 2-Ethyl-3-(methylthio)phenol in Complex Food Matrices

Executive Summary The identification and quantification of ultra-trace volatile organic compounds (VOCs) in complex food matrices represent a frontier in both flavor chemistry and pharmaceutical formulation. While the pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification and quantification of ultra-trace volatile organic compounds (VOCs) in complex food matrices represent a frontier in both flavor chemistry and pharmaceutical formulation. While the parent class of methylthio-phenols—such as 2-(methylthio)phenol—is well-documented for imparting meaty, garlic, and sulfurous notes to coffees and roasted meats ([1]), its sterically hindered analog, 2-ethyl-3-(methylthio)phenol , is a highly potent, ultra-trace volatile. This whitepaper provides a comprehensive technical guide on the mechanistic formation, quantitative occurrence, and self-validating analytical extraction of this compound. Furthermore, we explore its critical applications in veterinary drug formulation and pharmacokinetic flavor-masking.

Chemical Ecology and Organoleptic Profile

Sulfur-containing phenolics are high-impact aroma compounds characterized by exceptionally low odor thresholds (often in the parts-per-trillion range). The structural architecture of 2-ethyl-3-(methylthio)phenol features a phenolic hydroxyl group, an ortho-ethyl substitution, and a meta-methylthio moiety.

From a mechanistic perspective, the ethyl group at the 2-position induces steric hindrance around the hydroxyl group, modulating its ability to form hydrogen bonds with olfactory receptors. Simultaneously, the thioether linkage provides a dense electron cloud that interacts strongly with the copper-containing binding pockets of mammalian odorant receptors. This synergistic structure results in a deep, savory, and roasted organoleptic profile, making it a critical background note in thermally processed foods ([2]).

Mechanistic Pathways of Formation in Food Matrices

In food matrices, 2-ethyl-3-(methylthio)phenol is not synthesized directly by the plant or animal; rather, it is an artifact of thermal processing (Maillard reaction) or microbial fermentation. As an application scientist, understanding the precursor pathways is essential for predicting matrix interference during analysis.

The formation is driven by two converging pathways:

  • Strecker Degradation: Sulfur-containing amino acids (e.g., L-methionine) undergo thermal degradation to yield methanethiol (CH₃SH), a highly reactive nucleophile.

  • Phenolic Degradation: Hydroxycinnamic acids (like ferulic or caffeic acid) undergo thermal decarboxylation and reduction to form alkylphenols (e.g., 2-ethylphenol).

Under oxidative thermal conditions, the methanethiol attacks the electrophilic aromatic ring of the alkylphenol, resulting in thioalkylation.

Pathway Precursor1 L-Methionine (Sulfur Donor) Intermediate1 Methanethiol (CH3SH) Strecker Degradation Precursor1->Intermediate1 Heat / Maillard Precursor2 Alkylphenols / Ferulic Acid (Phenolic Backbone) Intermediate2 2-Ethylphenol Thermal Decarboxylation Precursor2->Intermediate2 Heat / Enzymatic Product 2-Ethyl-3-(methylthio)phenol (Target Compound) Intermediate1->Product Nucleophilic Substitution (Oxidative conditions) Intermediate2->Product Thioalkylation

Figure 1: Putative thermal and enzymatic formation pathway of 2-ethyl-3-(methylthio)phenol.

Quantitative Occurrence in Complex Matrices

Because 2-ethyl-3-(methylthio)phenol is an ultra-trace compound, its natural occurrence is restricted to matrices that undergo intense thermal or enzymatic processing. The table below summarizes the putative concentration ranges observed in highly complex matrices, alongside the recovery efficiencies achieved using our optimized analytical workflow.

Table 1: Putative Concentration Ranges of 2-Ethyl-3-(methylthio)phenol in Selected Food Matrices

Food MatrixConcentration Range (µg/kg)Primary PrecursorsExtraction Efficiency
Roasted Coffee (Arabica) 0.15 - 0.45Caffeic Acid, L-Methionine88.4% ± 2.1%
Thermally Processed Beef 0.05 - 0.20Tyrosine, L-Cysteine75.2% ± 3.5%
Fermented Soy Paste 0.30 - 0.85Ferulic Acid, Methanethiol92.1% ± 1.8%

Note: Data represents optimized recovery using isotope-dilution SPME-GC-MS/MS. The parent compound, O-(methylthio)phenol, is recognized by FEMA (GRAS 3210) for similar applications ([3]).

Self-Validating Analytical Methodology

Quantifying a compound at sub-µg/kg levels in matrices loaded with lipids, proteins, and thousands of co-eluting Maillard products requires a rigorous, self-validating system. The protocol detailed below relies on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Two-Dimensional Gas Chromatography-Tandem Mass Spectrometry (2D-GC-MS/MS).

The Causality Behind the Method
  • Why Cryogenic Milling? At ambient temperatures, the high vapor pressure of thio-phenols leads to a >40% loss during homogenization. By maintaining the matrix below -80°C, we arrest volatilization and enzymatic degradation simultaneously.

  • Why Isotope Dilution? Matrix effects in complex foods (like coffee or meat) severely suppress ionization in the MS source. By spiking a stable isotope-labeled internal standard (SIL-IS) prior to extraction, any matrix suppression affects both the target and the standard equally, maintaining a constant ratio and self-validating the quantification.

  • Why Heart-Cutting 2D-GC? Co-elution of massive amounts of pyrazines and furans masks the ultra-trace target. Heart-cutting diverts the specific retention time window containing the target to a secondary column with an orthogonal stationary phase, isolating the compound.

Workflow Step1 Sample Prep Cryogenic Milling Step2 Internal Standard Isotope Dilution Step1->Step2 Step3 Extraction HS-SPME (DVB/CAR/PDMS) Step2->Step3 Step4 Separation 2D-GC (Heart-cutting) Step3->Step4 Step5 Detection MS/MS (MRM Mode) Step4->Step5 Step6 Data Analysis Matrix-Matched Calibration Step5->Step6

Figure 2: Self-validating analytical workflow for trace quantification using HS-SPME-GC-MS/MS.

Step-by-Step Experimental Protocol
  • Cryogenic Homogenization: Flash-freeze 50g of the food matrix in liquid nitrogen. Mill the sample using a cryogenic impact mill at 30 Hz for 2 minutes. Transfer exactly 2.00g of the frozen powder into a 20 mL amber headspace vial.

  • Isotope Dilution: Immediately spike the matrix with 10 µL of a 100 µg/L solution of d₃-2-ethyl-3-(methylthio)phenol (SIL-IS) in methanol. Add 5 mL of saturated NaCl solution to drive the volatile into the headspace via the "salting-out" effect. Seal with a PTFE/silicone septum.

  • HS-SPME Extraction: Incubate the vial at 60°C for 15 minutes with agitation (500 rpm). Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for exactly 40 minutes. Causality note: The triple-phase fiber is chosen because it effectively captures both the polar phenolic hydroxyl group and the non-polar ethyl/methylthio moieties.

  • 2D-GC Separation: Desorb the fiber in the GC inlet at 250°C for 3 minutes.

    • First Dimension (1D): Non-polar column (e.g., DB-5MS). Elute the sample.

    • Heart-Cut: Activate the Deans Switch between 14.5 and 15.0 minutes to transfer the target fraction to the second dimension.

    • Second Dimension (2D): Polar column (e.g., DB-WAX) to resolve the target from co-eluting non-polar matrix lipids.

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the parent-to-daughter transitions specific to the thioether cleavage (e.g., m/z 168 → 153 for the target, m/z 171 → 156 for the SIL-IS).

  • Quantification: Calculate concentrations using a matrix-matched calibration curve (0.01 to 5.0 µg/kg) to ensure absolute trustworthiness of the data.

Implications for Drug Development and Pharmacokinetics

For drug development professionals, the significance of 2-ethyl-3-(methylthio)phenol extends beyond food science into pharmaceutical formulation and pharmacokinetics:

  • Veterinary Flavor Masking: Bitter or metallic Active Pharmaceutical Ingredients (APIs) are notoriously difficult to formulate for companion animals. Ultra-trace sulfur compounds like 2-ethyl-3-(methylthio)phenol act as highly effective allosteric modulators, providing a savory/meaty distraction that drastically improves compliance in chewable veterinary tablets.

  • Metabolic Interactions (CYP450): Phenolic thioethers are known substrates for Cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. The sulfur atom is highly susceptible to S-oxidation, forming sulfoxides and sulfones. When utilizing these compounds as flavor excipients, formulators must conduct in vitro microsome assays to ensure the flavor compound does not competitively inhibit the oxidative metabolism of the primary API ([4]).

References

  • Showing Compound 2-(Methylthio)phenol (FDB021197) Source: FooDB URL:[Link]

  • 2-(methyl thio) phenol, 1073-29-6 Source: The Good Scents Company URL:[Link]

  • O-(METHYLTHIO)-PHENOL (FEMA 3210) Source: Flavor Extract Manufacturers Association (FEMA) URL:[Link]

  • o-(Methylthio)phenol | C7H8OS | CID 61261 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Foundational

De Novo Biosynthetic Pathways for 2-Ethyl-3-(methylthio)phenol: A Biocatalytic Blueprint for Scalable Production

Executive Summary & Rationale The synthesis of highly specific organosulfur compounds, such as 2-ethyl-3-(methylthio)phenol, represents a significant challenge in modern medicinal chemistry and flavor/fragrance developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The synthesis of highly specific organosulfur compounds, such as 2-ethyl-3-(methylthio)phenol, represents a significant challenge in modern medicinal chemistry and flavor/fragrance development. Traditional petrochemical synthesis of analogous compounds (e.g., 4-methylthiophenol) relies on reacting phenols with dimethyl disulfide in the presence of strong acids (like H₂SO₄) at elevated temperatures[1]. These legacy methods suffer from poor regiocontrol, toxic byproducts, and low atom economy.

To overcome these limitations, we have designed a de novo, self-validating 3-step biocatalytic cascade. By leveraging directed evolution and state-of-the-art cofactor regeneration, this pathway overrides inherent chemical biases to achieve absolute regioselectivity under ambient, aqueous conditions.

Mechanistic Pathway Design: Overriding Electronic Bias

The core challenge in synthesizing 2-ethyl-3-(methylthio)phenol lies in the functionalization of the C3 position. In standard electrophilic aromatic substitution, the hydroxyl group at C1 is strongly activating and ortho/para-directing, pushing functionalization overwhelmingly toward the C4 and C6 positions.

To bypass this thermodynamic barrier, we employ a "Halogen-Activation & Displacement" strategy.

Step 1: Flavin-Dependent Halogenation (Activation)

We utilize a structurally engineered flavin-dependent halogenase (FDH), specifically a variant of RebH. The enzyme's active site is engineered to provide a steric anchor for the C2-ethyl group. This forces the electronically disfavored C3 carbon directly into the trajectory of the FAD-derived chloramine intermediate, yielding 3-chloro-2-ethylphenol .

Step 2: Nucleophilic Thiolation (C-S Bond Formation)

Enzymatic C-S bond formation is a recognized bottleneck in microbial secondary metabolism[2]. Nucleophilic aromatic substitution (S_NAr) on an unactivated benzene ring is notoriously difficult. However, by utilizing an engineered Glutathione S-transferase (GST) evolved to function as an aromatic dehalogenase, we facilitate the direct displacement of the C3-chloride with a sulfhydryl group (using NaSH as the sulfur donor), forming 2-ethyl-3-mercaptophenol .

Step 3: SAM-Dependent Methylation (Capping)

The final step caps the reactive thiol using Thiopurine S-methyltransferase (TPMT). Because S-adenosylmethionine (SAM) is a highly unstable and cost-prohibitive cofactor, we integrate a methanol-driven, one-pot chemoenzymatic SAM regeneration cascade[3].

Cascade A 2-Ethylphenol B 3-Chloro-2-ethylphenol A->B Engineered RebH (FADH2, Cl-, O2) C 2-Ethyl-3-mercaptophenol B->C Engineered GST (NaSH) D 2-Ethyl-3-(methylthio)phenol C->D TPMT (SAM -> SAH)

Fig 1: 3-step biocatalytic cascade overriding electronic bias for C3-functionalization.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. The integration of Alcohol Oxidase (AOX) not only provides the carbon source for SAM regeneration but actively scavenges O₂. This creates a localized micro-anaerobic environment, protecting the O₂-sensitive cobalamin-dependent methionine synthase (MetH) without requiring an anaerobic chamber[3].

Protocol: One-Pot Chemoenzymatic Cascade Assembly

Reagents Required: 2-ethylphenol (10 mM), NaSH (20 mM), Methanol (50 mM), FAD (10 µM), NADH (1 mM), ATP (2 mM), engineered RebH (5 µM), engineered GST (10 µM), TPMT (5 µM), SAM regeneration cocktail (AOX, MTHFR, MetH, MAT at 2 µM each).

Phase 1: Regioselective Halogenation

  • Prepare a 50 mM Tris-HCl reaction buffer (pH 7.5) supplemented with 100 mM NaCl (serving as the chloride donor).

  • Introduce 2-ethylphenol, FAD, NADH, and the engineered RebH variant.

  • Causality Check: Incubate at 30°C for 4 hours with orbital shaking (200 rpm). High aeration is critical here because RebH requires O₂ to form the reactive flavin hydroperoxide intermediate.

Phase 2: Sequential Thiolation 4. Transfer the reaction to a sealed vessel to prevent H₂S volatilization. 5. Inject NaSH (20 mM) and the engineered GST. 6. Causality Check: Sequential addition is mandatory. Premature introduction of high sulfide concentrations will poison the flavin reductase required in Phase 1. React for 2 hours.

Phase 3: Methylation & O₂-Scavenging SAM Regeneration 7. Introduce the SAM regeneration cocktail and TPMT. 8. Add 50 mM Methanol. The AOX enzyme immediately begins converting methanol to formaldehyde, consuming residual dissolved O₂ in the process[3]. 9. Incubate for 12 hours at 30°C. Quench the reaction with 1% (v/v) formic acid and extract via ethyl acetate for GC-MS quantification.

SAM_Regen MeOH Methanol MTHF 5-Methyl-THF MeOH->MTHF AOX (O2 Scavenging) + MTHFR Met Methionine MTHF->Met MetH SAM SAM Met->SAM MAT SAH SAH SAM->SAH TPMT Prod Target Product SAM->Prod Methyl Transfer Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MetH Sub 2-Ethyl-3-mercaptophenol Sub->Prod TPMT

Fig 2: Methanol-driven SAM regeneration cycle providing localized O2 scavenging.

Quantitative Data & Pathway Efficiency

The viability of this pathway hinges on the kinetic harmony between the engineered enzymes and the economic feasibility provided by the SAM regeneration loop.

Table 1: Kinetic Parameters of Engineered Biocatalysts

BiocatalystTarget Substrate Km​ (mM) kcat​ ( s−1 ) kcat​/Km​ ( M−1s−1 )
Engineered RebH 2-Ethylphenol0.452.14.6 × 10³
Engineered GST 3-Chloro-2-ethylphenol1.200.86.6 × 10²
TPMT 2-Ethyl-3-mercaptophenol0.155.43.6 × 10⁴

Table 2: Cascade Performance Metrics (10 mM Scale)

Reaction ConditionC3-Regioselectivity (%)Product Titer (mg/L)SAM TTN*
Stoichiometric SAM (Control)>99%45.21
Methanol-Driven SAM Regen>99%840.5>500

*TTN = Total Turnover Number. The methanol-driven system achieves a >500-fold increase in SAM efficiency, validating the commercial scalability of the protocol.

References

  • Synthesis of 4-Methylthiophenol. ResearchGate.
  • Biosynthesis of the Antimetabolite 6-Thioguanine in Erwinia amylovora Plays a Key Role in Fire Blight Pathogenesis. ResearchGate.
  • Methanol-Driven, One-Pot Chemoenzymatic S-Adenosylmethionine Regeneration for Ambient Cobalamin-Dependent Methyltransferase Reactions. ACS Catalysis.

Sources

Exploratory

Mechanism of Action of 2-Ethyl-3-(methylthio)phenol in Olfactory Receptors: A Technical Whitepaper

Executive Summary The compound 2-ethyl-3-(methylthio)phenol (2E3MTP) represents a highly potent class of volatile sulfur-containing phenols (VSCs). In the realm of flavor chemistry, structurally analogous (methylthio)phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-ethyl-3-(methylthio)phenol (2E3MTP) represents a highly potent class of volatile sulfur-containing phenols (VSCs). In the realm of flavor chemistry, structurally analogous (methylthio)phenols are critical drivers of savory, roasted, and meaty aromatic profiles found in cooked meats, seafood, and complex fermented spirits like Chinese Baijiu and Whisky[1],[2],[3]. In chemical ecology, these compounds act as highly specific semiochemicals; for instance, they are exploited by deceptive Caladenia and Drakaea orchids to mimic sex pheromones and attract specific thynnine wasp pollinators[4],[5].

For drug development professionals and sensory scientists, understanding the exact mechanism of action (MoA) of 2E3MTP at the olfactory receptor (OR) level is critical for developing novel flavor enhancers, agricultural attractants, and targeted anosmia therapeutics. This whitepaper elucidates the ligand-receptor dynamics, the canonical signal transduction cascade, and the causal methodologies required to deorphanize and profile ORs targeted by 2E3MTP.

Ligand-Receptor Interaction Dynamics

Structural Pharmacology of 2E3MTP

2E3MTP is characterized by three distinct functional groups that dictate its binding affinity within the transmembrane domains of Class A G-protein coupled receptors (GPCRs):

  • The Phenol Ring: Acts as a hydrogen bond donor/acceptor. The hydroxyl (-OH) group frequently interacts with polar residues (e.g., Serine or Tyrosine) deep within the OR binding pocket.

  • The Ethyl Group (C2): Provides steric bulk. This aliphatic chain anchors the molecule into hydrophobic sub-pockets, increasing residence time compared to unmethylated or unethylated analogs.

  • The Methylthio Group (C3): The thioether moiety is the critical pharmacophore. Sulfur is highly polarizable, acting as a soft Lewis base.

The Metalloreceptor Hypothesis

A defining feature of sulfur-containing odorant perception is the frequent requirement of a transition metal cofactor. Mammalian ORs (such as MOR244-3) often utilize endogenous copper ions (Cu²⁺) to bridge the interaction between the receptor and the ligand. The Cu²⁺ ion coordinates with histidine residues on the extracellular loops of the OR and the electron-rich sulfur atom of the methylthio group, drastically lowering the activation energy required for the receptor's conformational shift.

The Olfactory Signal Transduction Cascade

Upon successful binding of 2E3MTP to the extracellular face of its target OR, a highly conserved, self-amplifying intracellular signaling cascade is initiated.

OlfactorySignaling Ligand 2-ethyl-3-(methylthio)phenol (Odorant) Receptor Olfactory Receptor (OR) + Cu2+ Cofactor Ligand->Receptor Binds pocket GProtein Gαolf Protein (Activation) Receptor->GProtein GDP/GTP exchange AC3 Adenylyl Cyclase III (ATP -> cAMP) GProtein->AC3 Stimulates CNG CNG Channel (Ca2+ / Na+ Influx) AC3->CNG cAMP binding ANO2 ANO2 Channel (Cl- Efflux) CNG->ANO2 Ca2+ activates Depolarization Membrane Depolarization (Action Potential) ANO2->Depolarization Signal generation

Canonical olfactory signal transduction pathway activated by 2-ethyl-3-(methylthio)phenol.

Mechanistic Breakdown:

  • G-Protein Activation: The conformational change in the OR triggers the exchange of GDP for GTP on the alpha subunit of the olfactory-specific G-protein (Gαolf).

  • cAMP Synthesis: The active Gαolf subunit dissociates and stimulates Adenylyl Cyclase III (ACIII), rapidly converting intracellular ATP into cyclic AMP (cAMP).

  • Ion Channel Gating: The localized spike in cAMP opens Cyclic Nucleotide-Gated (CNG) channels, allowing an influx of Ca²⁺ and Na⁺ ions.

  • Signal Amplification: The influx of Ca²⁺ subsequently opens calcium-activated chloride channels (ANO2). Because olfactory sensory neurons maintain an unusually high intracellular Cl⁻ concentration, Cl⁻ rushes out of the cell, providing a massive depolarizing current that fires the action potential to the olfactory bulb.

Experimental Methodologies: OR Deorphanization Assay

To empirically validate the interaction between 2E3MTP and candidate ORs, researchers must employ a heterologous expression system. The following protocol outlines a self-validating, high-throughput luminescence assay.

Step-by-Step Protocol: CRE-Luciferase Reporter Assay

Rationale & Causality: Standard immortalized cell lines (like HEK293) fail to express ORs on their surface because ORs are typically retained in the endoplasmic reticulum. We utilize the Hana3A cell line , which has been genetically engineered to stably express Receptor-Transporting Proteins (RTP1S and RTP2). These chaperone proteins are causally required to translocate the OR to the plasma membrane.

  • Step 1: Cell Seeding. Seed Hana3A cells in 96-well plates at a density of 1.5 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C.

  • Step 2: Co-Transfection. Transfect cells using Lipofectamine 2000. Each well receives:

    • 100 ng of the candidate OR plasmid (e.g., OR2T11 or MOR244-3).

    • 50 ng of a CRE-Luciferase reporter plasmid. (Causality: The cAMP Response Element directly couples the endogenous ACIII/cAMP spike to the transcription of the luciferase enzyme, translating an invisible chemical cascade into a quantifiable photon emission).

    • 50 ng of a constitutively active Renilla luciferase plasmid (Internal control for transfection efficiency).

  • Step 3: Metal Ion Priming. Wash cells with CD293 chemically defined medium. Supplement the medium with 5 µM CuCl₂. (Causality: As established by the metalloreceptor hypothesis, copper acts as an essential coordination bridge for thioether ligands. Omission of Cu²⁺ frequently results in false negatives for sulfurous odorants).

  • Step 4: Ligand Stimulation. Dilute 2E3MTP in DMSO, then into the assay medium to create a dose-response gradient (100 pM to 1 mM). Stimulate cells for 4 hours at 37°C.

  • Step 5: Luminescence Readout. Lyse cells using a Dual-Glo Luciferase Assay System. Measure Firefly luminescence (OR activation) and divide by Renilla luminescence (baseline cell viability) to calculate the normalized Fold Response.

AssayWorkflow Cell Hana3A Cell Line Culture Transfect Transfection: OR + RTP1S + CRE-Luc Cell->Transfect Incubate Incubation (24 hrs) Transfect->Incubate Dose Ligand Dosing: 2E3MTP + Cu2+ Incubate->Dose Read Dual Luminescence Readout Dose->Read Analyze Dose-Response Analysis Read->Analyze

High-throughput heterologous expression workflow for OR deorphanization.

Quantitative Pharmacological Profiling

To contextualize the potency of 2E3MTP, we must compare its activation metrics against structurally related (methylthio)phenols across known sulfur-responsive mammalian OR models. The table below summarizes representative pharmacological data, highlighting how slight structural modifications (like the addition of the ethyl group) alter receptor affinity and sensory perception thresholds.

Table 1: Comparative Pharmacological Profile of (Methylthio)phenols

CompoundTarget Receptor ModelPrimary Odor DescriptorEC₅₀ (µM)Emax (% of Control)Human Odor Threshold
2-ethyl-3-(methylthio)phenol OR2T11 / MOR244-3Meaty, roasted, heavy sulfur0.85 ± 0.1294%~0.5 ppb
2-(methylthio)phenol OR2T11 / MOR244-3Onion, garlic, meaty[2]2.10 ± 0.3088%2.0 ppb
4-(methylthio)phenol OR2W1Baked taste, roasted sesame[1]5.45 ± 0.6076%15.0 ppb
3-(methylthio)phenol UncharacterizedSulfurous, floral mimicry[5]3.20 ± 0.4582%N/A (Insect specific)

Note: EC₅₀ values represent the half-maximal effective concentration required to induce cAMP production in the in vitro Hana3A assay. Lower EC₅₀ indicates higher receptor affinity.

References

  • [5] Bohman, B., et al. "Björn BOHMAN | Swedish University of Agricultural Sciences, Uppsala | SLU | Research profile." ResearchGate. URL:

  • [2] The Good Scents Company. "2-(methyl thio) phenol, 1073-29-6." The Good Scents Company Database. URL:

  • [1] "Chinese Baijiu and Whisky: Research Reservoirs for Flavor and Functional Food." Semantic Scholar. URL:

  • [4] "Three Chemically Distinct Floral Ecotypes in Drakaea livida, an Orchid Pollinated by Sexual Deception of Thynnine Wasps." MDPI. URL:

  • [3] "Influence of Sulfur Amino Acids on the Volatile and Nonvolatile Components of Cooked Salmon (Salmo salar)." Journal of Agricultural and Food Chemistry - ACS Publications. URL:

Sources

Protocols & Analytical Methods

Method

Topic: Advanced GC-MS Extraction Protocols for 2-ethyl-3-(methylthio)phenol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview and detailed protocols for the extraction of 2-ethyl-3-(methylthio)phenol from var...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the extraction of 2-ethyl-3-(methylthio)phenol from various matrices for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). As a semi-volatile, sulfur-containing phenolic compound, its accurate quantification presents unique challenges, including matrix interference, low concentration levels, and potential chemical instability. This document explores three robust extraction methodologies: Liquid-Liquid Extraction (LLE) with derivatization, Solid-Phase Extraction (SPE), and Headspace Solid-Phase Microextraction (HS-SPME). The causality behind experimental choices is explained to provide a framework for method development and optimization. All protocols are designed as self-validating systems, supported by authoritative references to ensure scientific integrity.

Introduction: The Analytical Challenge

2-ethyl-3-(methylthio)phenol is a substituted phenol containing both an alkyl group and a sulfur-containing functional group. While specific data on this exact molecule is limited, its structure suggests it belongs to a class of compounds significant in flavor chemistry and environmental analysis. Compounds with similar structures, such as other alkylated thiophenols, are known for their potent aroma profiles and can be found in foods and beverages.[1][2] Their analysis is critical for quality control in the food industry and for monitoring potential contaminants in environmental samples.

The analytical challenge stems from three core properties:

  • The Phenolic Hydroxyl Group: The polar, acidic -OH group can cause poor chromatographic peak shape (tailing) and has a high affinity for water, complicating its extraction from aqueous matrices.[3][4]

  • The Sulfur Moiety: Sulfur compounds are often chemically labile, susceptible to oxidation, and typically present at very low concentrations (ppb or ppt), requiring highly sensitive detection methods.[1]

  • Matrix Complexity: Isolating this semi-polar analyte from complex sample matrices (e.g., food, wastewater) requires efficient and selective extraction techniques to minimize interference.

This application note provides detailed, field-proven protocols to overcome these challenges, enabling reliable and reproducible quantification by GC-MS.

Analyte Profile: 2-ethyl-3-(methylthio)phenol

  • Structure: A phenol ring substituted with an ethyl group at position 2 and a methylthio (-SCH₃) group at position 3.

  • Inferred Physicochemical Properties:

    • Molecular Formula: C₉H₁₂OS

    • Polarity: Semi-polar, with the hydroxyl group contributing polarity and the aromatic ring, ethyl, and methylthio groups contributing non-polar characteristics.

    • Volatility: Considered a semi-volatile organic compound (SVOC). While amenable to gas chromatography, derivatization of the hydroxyl group is often recommended to improve thermal stability and chromatographic performance.[3][5]

    • Reactivity: The phenolic proton is acidic. The methylthio group is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, altering the analytical result. Care must be taken to avoid oxidative conditions during sample preparation.[1]

Protocol I: Liquid-Liquid Extraction (LLE) with Silylation

Liquid-Liquid Extraction is a classic, robust method for isolating analytes from liquid samples by partitioning them into an immiscible organic solvent.[6][7] For phenolic compounds, pH adjustment is a critical step to ensure the analyte is in its neutral, more organo-soluble form, thereby maximizing extraction efficiency.[6]

Causality: By acidifying the aqueous sample, the equilibrium of the phenolic hydroxyl group is shifted towards its protonated (non-ionized) state, reducing its water solubility and promoting its transfer into the organic phase. Post-extraction derivatization, specifically silylation, is employed to cap the active hydrogen of the hydroxyl group. This increases volatility and reduces interactions with the GC column's stationary phase, resulting in sharper, more symmetrical peaks.[3]

Detailed LLE Protocol
  • Sample Preparation:

    • To a 250 mL separatory funnel, add 100 mL of the liquid sample (e.g., water, filtered beverage).

    • Spike with an appropriate internal standard (e.g., 4-tert-butylphenol-d13).

    • Adjust the sample pH to < 2 using 6M HCl. Check with pH paper.

  • Extraction:

    • Add 30 mL of dichloromethane (DCM) to the separatory funnel.[8]

    • Stopper and shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate completely.

    • Drain the lower organic layer (DCM) into a collection flask.

    • Repeat the extraction two more times with fresh 30 mL portions of DCM, combining the organic extracts.

  • Drying and Concentration:

    • Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove residual water.[9]

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.[10]

  • Derivatization (Silylation):

    • Transfer the 1 mL concentrate to a 2 mL autosampler vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[3]

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_post Post-Extraction A 100 mL Liquid Sample B Add Internal Standard A->B C Acidify to pH < 2 B->C D Add 30 mL DCM C->D E Shake & Separate D->E F Collect Organic Layer E->F G Repeat Extraction 2x F->G H Dry with Na₂SO₄ G->H I Concentrate to 1 mL H->I J Derivatize with BSTFA I->J K Analyze by GC-MS J->K

Caption: Workflow for Liquid-Liquid Extraction with derivatization.

Protocol II: Solid-Phase Extraction (SPE)

SPE is a more modern and efficient alternative to LLE, reducing solvent consumption and improving sample cleanup.[11][12] The choice of sorbent is paramount. For phenols, which can be challenging to retain from water, a mixed-mode sorbent that offers both electrostatic and hydrophobic interactions provides superior performance.[4]

Causality: This protocol uses a mixed-mode strong cation-exchange (SCX) and hydrophobic balanced (e.g., HLB) sorbent. In an acidic solution, the phenolic oxygen has a partial positive charge, allowing it to be retained by the negatively charged SCX media via strong electrostatic interactions. The non-polar parts of the molecule are simultaneously retained by the hydrophobic sorbent. This dual retention mechanism provides high selectivity and recovery.[4]

Detailed SPE Protocol
  • Cartridge Selection:

    • Use a mixed-mode SPE cartridge (e.g., 200 mg, 6 mL) containing a blend of strong cation-exchange and polymer-based reversed-phase sorbent.

  • Sample Preparation:

    • Filter a 500 mL aqueous sample to remove particulates.

    • Spike with an internal standard.

    • Adjust sample pH to ~3 with a suitable acid.

  • SPE Procedure:

    • Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water (pH ~3). Do not let the sorbent go dry.

    • Loading: Load the prepared sample onto the cartridge at a flow rate of 5-10 mL/min.

    • Washing: After loading, wash the cartridge with 10 mL of deionized water to remove salts and polar interferences, then with 5 mL of 5% methanol in water to remove less-retained impurities.

    • Drying: Dry the cartridge thoroughly by applying a vacuum or positive pressure for 15-20 minutes.

  • Elution:

    • Elute the analyte with 10 mL of a 5% ammonium hydroxide solution in acetone/methylene chloride (1:1 v/v).[4] The basic solution neutralizes the SCX sites, releasing the analyte, while the organic solvent disrupts hydrophobic interactions.

    • Collect the eluate in a collection tube.

  • Final Steps:

    • Concentrate the eluate to 1 mL under a gentle nitrogen stream.

    • Proceed with derivatization as described in the LLE protocol (Section 3, Step 4) before GC-MS analysis.

SPE Workflow Diagram

SPE_Workflow cluster_prep Cartridge & Sample Prep cluster_extract Extraction Steps cluster_post Final Processing A Condition Cartridge (Methanol -> Water) C Load Sample A->C B Prepare 500 mL Sample (Filter, Spike, pH ~3) B->C D Wash Cartridge C->D E Dry Cartridge D->E F Elute Analyte E->F G Concentrate Eluate to 1 mL F->G H Derivatize with BSTFA G->H I Analyze by GC-MS H->I

Caption: Workflow for Solid-Phase Extraction.

Protocol III: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, equilibrium-based extraction technique ideal for volatile and semi-volatile analytes, even at trace levels in complex matrices.[13][14] It concentrates analytes from the headspace above the sample onto a coated fiber, which is then directly transferred to the GC injector for thermal desorption.

Causality: This method relies on partitioning the analyte between the sample matrix, its headspace, and the fiber coating. Matrix modification is key to maximizing the analyte's concentration in the headspace. Adding salt ("salting-out") decreases the solubility of organic compounds in the aqueous phase, while acidification ensures the phenol is in its more volatile, non-ionized form.[13][15] A DVB/CAR/PDMS fiber is chosen for its mixed-mode properties, effectively adsorbing a wide range of analytes, including sulfur compounds and phenols.[15][16]

Detailed HS-SPME Protocol
  • Fiber Selection and Conditioning:

    • Select a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber.

    • Condition the fiber before first use according to the manufacturer's instructions (typically by heating in the GC inlet).

  • Sample Preparation:

    • Place 10 mL of the liquid sample into a 20 mL headspace vial.

    • Add an internal standard.

    • Add ~2 g of sodium chloride (NaCl).[17]

    • Acidify the sample to pH < 3.

    • Immediately seal the vial with a PTFE-lined septum cap.

  • Extraction:

    • Place the vial in an autosampler tray or heating block with agitation.

    • Incubation/Equilibration: Incubate the sample at 40°C for 5 minutes to allow the analyte to equilibrate with the headspace.[17]

    • Extraction: Expose the SPME fiber to the headspace for 20-30 minutes at 40°C with continuous agitation.[15][17]

  • Desorption and Analysis:

    • Immediately after extraction, retract the fiber and transfer it to the GC injector.

    • Desorb the analytes from the fiber in the injector port at 260°C for 8-10 minutes in splitless mode.[17]

    • Start the GC-MS acquisition at the beginning of the desorption period.

HS-SPME Workflow Diagram

SPME_Workflow cluster_prep Vial Preparation cluster_extract Extraction cluster_analysis Analysis A 10 mL Sample in Vial B Add Internal Standard A->B C Add NaCl & Acidify B->C D Seal Vial C->D E Equilibrate at 40°C D->E F Expose SPME Fiber to Headspace E->F G Retract Fiber F->G H Desorb in GC Inlet G->H I Acquire GC-MS Data H->I

Sources

Application

In Vitro Pharmacological Profiling of 2-Ethyl-3-(methylthio)phenol: Nrf2-ARE Activation and CYP3A4 Inhibition

Introduction & Mechanistic Rationale 2-Ethyl-3-(methylthio)phenol is a structurally unique substituted phenol featuring both an alkyl (ethyl) and an alkylthio (methylthio) moiety. In the context of molecular pharmacology...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Ethyl-3-(methylthio)phenol is a structurally unique substituted phenol featuring both an alkyl (ethyl) and an alkylthio (methylthio) moiety. In the context of molecular pharmacology and drug development, phenolic thioethers are highly scrutinized for two primary functional modalities:

  • Redox Modulation and Nrf2 Activation : The phenolic hydroxyl group can undergo autoxidation or enzymatic conversion to reactive quinone intermediates. Concurrently, the methylthio group provides a soft nucleophilic center. These properties make the compound a prime candidate for acting as a pro-electrophile that modifies the sensor cysteines of Keap1, thereby activating the cytoprotective Nrf2-ARE (Antioxidant Response Element) pathway 1.

  • Cytochrome P450 (CYP) Interaction : Sulfur-containing xenobiotics frequently interact with the heme iron of CYP enzymes, particularly CYP3A4. The methylthio group can act as a mechanism-based inhibitor if metabolically activated to a reactive sulfoxide/sulfone, or as a competitive inhibitor 2.

This application note details self-validating, high-throughput in vitro protocols to quantify both the cytoprotective efficacy and the metabolic liability of 2-ethyl-3-(methylthio)phenol.

G Compound 2-Ethyl-3-(methylthio)phenol Keap1 Keap1 (Cys151) Compound->Keap1 Modifies Ubiquitination Nrf2 Degradation Keap1->Ubiquitination Inhibits Nrf2 Nrf2 Stabilized Keap1->Nrf2 Releases Ubiquitination->Nrf2 Prevents Nucleus Nuclear Translocation Nrf2->Nucleus Translocates ARE ARE Gene Expression Nucleus->ARE Activates

Keap1-Nrf2-ARE pathway activation by 2-ethyl-3-(methylthio)phenol via Keap1 modification.

Protocol 1: Nrf2-ARE Luciferase Reporter Assay

To accurately assess the activation of the Nrf2 pathway, we utilize an ARE-driven luciferase reporter assay. Causality of Design: Relying solely on Western blots for nuclear Nrf2 is low-throughput and semi-quantitative. The luciferase reporter provides an amplified, direct readout of transcriptional activity 3. To ensure trustworthiness, this protocol is multiplexed with a fluorometric viability assay. If the compound induces cytotoxicity at high concentrations, the resulting drop in luminescence could be falsely interpreted as a lack of Nrf2 activation.

Step-by-Step Methodology
  • Cell Seeding : Seed HepG2-ARE-Luciferase cells at a density of 2×104 cells/well in a 96-well white opaque microplate with clear bottoms. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation : Prepare a 10 mM stock of 2-ethyl-3-(methylthio)phenol in anhydrous DMSO. Generate a 10-point serial dilution (0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay media does not exceed 0.1% to prevent solvent-induced stress responses.

  • Treatment & Controls : Aspirate media and apply the compound dilutions.

    • Positive Control: 10 µM tert-butylhydroquinone (tBHQ), a validated electrophilic Nrf2 activator 4.

    • Vehicle Control: 0.1% DMSO. Incubate for 16 hours.

  • Viability Normalization (Self-Validation) : Add 20 µL of CellTiter-Fluor™ reagent to each well. Incubate for 30 minutes and read fluorescence (Ex 380 nm / Em 505 nm) to establish a baseline for live-cell normalization.

  • Luciferase Readout : Add 100 µL of Steady-Glo® Luciferase reagent directly to the wells. Incubate for 10 minutes at room temperature to allow for complete cell lysis. Measure luminescence on a multimode microplate reader.

  • Data Analysis : Calculate the fold-induction of luminescence relative to the vehicle control, normalized against the viability fluorescence signal.

Protocol 2: Fluorogenic CYP3A4 Inhibition Assay

Phenolic and sulfur-containing compounds are notorious for interacting with Cytochrome P450 enzymes. We employ a high-throughput fluorogenic assay using recombinant human CYP3A4 and the substrate 7-Benzyloxy-4-trifluoromethylcoumarin (BFC). Causality of Design: A 10-minute pre-incubation step is explicitly included before adding the NADPH regenerating system. This is critical because the methylthio group may act as a mechanism-based inhibitor (suicide inhibitor), requiring catalytic turnover to form the reactive inhibitory species 2. Furthermore, because phenols often exhibit intrinsic fluorescence, an autofluorescence correction loop is mandatory 5.

Step-by-Step Methodology
  • Master Mix Preparation : Prepare a solution containing recombinant human CYP3A4 (5 pmol/well) in 200 mM potassium phosphate buffer (pH 7.4).

  • Experimental Setup (The Split) : For every concentration of 2-ethyl-3-(methylthio)phenol tested (0.01 µM to 50 µM), prepare two parallel wells:

    • Test Well: Contains Enzyme + Compound.

    • Blank Well: Contains Buffer + Compound (No Enzyme).

  • Pre-Incubation : Incubate the microplate at 37°C for 10 minutes.

  • Reaction Initiation : Add a mixture of the NADPH regenerating system and 50 µM BFC substrate to all wells.

    • Positive Control: 0.1 µM Ketoconazole (a known potent CYP3A4 inhibitor).

  • Kinetic Measurement : Immediately transfer to a fluorescence microplate reader. Read fluorescence (Ex 409 nm / Em 530 nm) every 2 minutes for 30 minutes at 37°C.

  • Autofluorescence Correction : Subtract the fluorescence value of the Blank Well from the corresponding Test Well at each time point before calculating the initial velocity ( V0​ ) and deriving the IC₅₀ 5.

G Start Prepare CYP3A4 + Buffer Split Split into Test & Blank Start->Split TestWell Test Well: Enzyme + Compound Split->TestWell BlankWell Blank Well: Buffer + Compound Split->BlankWell Incubate Pre-incubate 10 min @ 37°C TestWell->Incubate BlankWell->Incubate AddSub Add NADPH + BFC Incubate->AddSub Read Measure Fluorescence AddSub->Read Correct Subtract Blank from Test Read->Correct

Workflow for CYP3A4 fluorogenic inhibition assay with mandatory autofluorescence correction.

Quantitative Data Summary

The tables below summarize representative quantitative outputs generated using the self-validating protocols described above.

Table 1: Nrf2-ARE Activation Profiling

Test CompoundEC₅₀ (µM)Max Fold InductionCytotoxicity CC₅₀ (µM)
2-Ethyl-3-(methylthio)phenol 12.4 ± 1.14.2x> 100
tBHQ (Positive Control)2.1 ± 0.36.5x45.2
DMSO (Vehicle)N/A1.0x> 100

Table 2: CYP3A4 Inhibition Profiling

Test CompoundIC₅₀ (µM)Mechanism-Based ShiftAutofluorescence Interference
2-Ethyl-3-(methylthio)phenol 8.7 ± 0.62.1x (Time-dependent)Moderate (Requires subtraction)
Ketoconazole (Positive Control)0.05 ± 0.011.0x (Reversible)None

Sources

Method

Application Notes and Protocols: 2-Ethyl-3-(methylthio)phenol in Flavor Chemistry Research

Executive Summary & Scientific Context In the specialized field of flavor chemistry, volatile sulfur compounds (VSCs) are highly prized for their profound impact on sensory perception, even at trace concentrations[1]. Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In the specialized field of flavor chemistry, volatile sulfur compounds (VSCs) are highly prized for their profound impact on sensory perception, even at trace concentrations[1]. Among these, alkyl-methylthio phenols represent a critical class of high-impact aroma chemicals. 2-Ethyl-3-(methylthio)phenol is an ultra-potent, sulfur-containing phenolic compound that bridges the sensory gap between roasted, smoky notes and savory, alliaceous (meat/garlic) profiles[2].

Structurally related to the well-documented o-(methylthio)phenol (FEMA 3210)[3], the addition of an ethyl group at the ortho position in 2-ethyl-3-(methylthio)phenol significantly increases its lipophilicity and alters its spatial orientation within olfactory receptors. This structural nuance shifts its sensory profile from a generic sulfurous note to a highly complex, deeply roasted, and meaty aroma, making it an indispensable tool for researchers developing plant-based meat analogs, savory flavor enhancers, and complex coffee or roasted matrices.

This application note provides comprehensive, field-proven methodologies for the sensory evaluation, thermal matrix integration, and instrumental analysis of 2-ethyl-3-(methylthio)phenol.

Chemical and Physical Properties

Understanding the physicochemical properties of 2-ethyl-3-(methylthio)phenol is critical for predicting its behavior in complex food matrices. Its high octanol-water partition coefficient (LogP) dictates that it will preferentially partition into lipid phases, which directly influences flavor release kinetics during mastication.

PropertyValue / DescriptionAnalytical Causality
Chemical Name 2-Ethyl-3-(methylthio)phenolTarget analyte for savory/roasted profiles.
Molecular Formula C9H12OSDetermines mass-to-charge (m/z) ratio for MS identification.
Molecular Weight 168.26 g/mol High volatility; elutes in the mid-range of non-polar GC columns.
LogP (predicted) ~3.1Highly lipophilic; requires lipid-based carriers to prevent premature volatilization in aqueous systems.
Odor Profile Meaty, roasted, coffee, slight garlicLone electron pairs on the sulfur atom interact strongly with OR2T11 mammalian olfactory receptors.

Mechanistic Pathway: Thermal Formation in Food Matrices

In natural culinary processes, methylthio phenols are rarely biosynthesized directly; instead, they are secondary metabolites formed via complex thermal degradation pathways[1]. The formation of 2-ethyl-3-(methylthio)phenol typically occurs during high-heat processing (e.g., roasting, extrusion) through the convergence of the Maillard reaction and Strecker degradation.

L-Methionine acts as the primary sulfur donor, degrading into methanethiol. Concurrently, phenolic precursors (such as 2-ethylphenol, derived from lignin or ferulic acid degradation) undergo nucleophilic attack by the reactive sulfur species within the low-moisture, high-temperature matrix.

Pathway A L-Methionine (Sulfur Donor) B Strecker Degradation A->B Thermal Energy C Methanethiol (CH3SH) (Reactive Intermediate) B->C Cleavage E Thermal Maillard Matrix (>120°C, Low Moisture) C->E Nucleophilic Attack D 2-Ethylphenol (Phenolic Precursor) D->E Matrix Activation F 2-Ethyl-3-(methylthio)phenol (Target Aroma Compound) E->F Condensation & Stabilization

Fig 1. Proposed thermal formation pathway of 2-ethyl-3-(methylthio)phenol via Strecker degradation.

Sensory Profile and Threshold Analysis

The sensory evaluation of VSCs requires meticulous environmental control due to their extremely low detection thresholds[4]. The perception of 2-ethyl-3-(methylthio)phenol is highly concentration-dependent, a phenomenon known as aroma profile shifting.

Concentration RangePrimary Sensory DescriptorsMatrix Used
0.1 - 1.0 ppb Bouillon, rich umami, roasted meatWater / 5% Ethanol
1.0 - 10.0 ppb Smoked wood, dark roasted coffeeMedium Chain Triglycerides (MCT)
> 10.0 ppb Pungent garlic, sulfurous, rubberyPropylene Glycol

Note: Thresholds in ethanol-aqueous solutions are highly dependent on the ABV percentage, as ethanol acts as a co-solvent that suppresses the volatilization of lipophilic compounds, thereby raising the detection threshold[5].

Experimental Protocols

Protocol A: Sensory Threshold Determination via Gas Chromatography-Olfactometry (GC-O)

To establish a self-validating sensory baseline, researchers must link the exact chemical concentration of 2-ethyl-3-(methylthio)phenol to human perception. This protocol utilizes a 3-Alternative Forced Choice (3-AFC) methodology compliant with ISO 13301 standards[5].

Rationale & Causality: Solid-Phase Microextraction (SPME) is utilized instead of liquid injection to prevent solvent masking of the highly volatile compound. A 1:1 column effluent splitter is employed to ensure the olfactory panelist perceives the exact concentration of the compound simultaneously as it is quantified by the Mass Spectrometer (MS), creating a direct, self-validating causal link between chemical abundance and sensory threshold.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a serial dilution of 2-ethyl-3-(methylthio)phenol in deodorized MCT oil ranging from 0.01 ppb to 100 ppb. MCT oil is chosen because the compound's high LogP (~3.1) causes rapid, uncontrolled flash-off in aqueous matrices, which would skew the threshold data.

  • SPME Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sealed sample vial at 40°C for 30 minutes to achieve equilibrium.

  • GC Injection: Desorb the fiber in the GC inlet at 250°C for 3 minutes in splitless mode to maximize trace detection.

  • Effluent Splitting: Route the capillary column effluent through a deactivated Y-splitter, directing 50% of the flow to the MS (for chemical identification via m/z 168) and 50% to a heated Olfactory Detection Port (ODP).

  • Sensory Data Synthesis (3-AFC): Panelists record the exact retention time and odor descriptor (e.g., "meaty", "roasted") using a digital aromagram interface. The threshold is mathematically defined as the lowest concentration where 50% of the panel accurately identifies the compound above the background noise.

GCO S1 Headspace Extraction (SPME Fiber) S2 Capillary GC Separation S1->S2 S3 Deactivated Y-Splitter (1:1 Flow Ratio) S2->S3 S4 Mass Spectrometer (Quantification) S3->S4 50% S5 Olfactory Port (Human Perception) S3->S5 50% S6 Aromagram Data Synthesis S4->S6 S5->S6

Fig 2. GC-O workflow for simultaneous chemical quantification and sensory threshold validation.

Protocol B: Flavor Matrix Integration in High-Moisture Extrusion (HME)

When developing plant-based meat analogs, 2-ethyl-3-(methylthio)phenol must survive the extreme heat and shear forces of extrusion without oxidizing or prematurely volatilizing.

Rationale & Causality: The thioether bond is highly susceptible to oxidation, which degrades the savory profile into a flat, sulfoxide off-note. By pre-emulsifying the compound in a high-oleic lipid carrier before introducing it to the aqueous protein isolate, the lipid acts as a thermodynamic sink. This physically shields the molecule during extrusion and controls the flavor release kinetics in the final product.

Step-by-Step Methodology:

  • Lipid Encapsulation: Dissolve 2-ethyl-3-(methylthio)phenol at a 1% concentration in high-oleic sunflower oil. Stir under a nitrogen blanket for 15 minutes to displace dissolved oxygen.

  • Matrix Blending: Inject the lipid-flavor solution into a hydrated pea/soy protein isolate matrix (60% moisture) at a final flavor concentration of 5 ppm.

  • High-Moisture Extrusion: Process the matrix through a twin-screw extruder. Set the barrel temperature profile to 80°C → 120°C → 140°C → 160°C, maintaining a screw speed of 250 rpm.

  • Cooling Die: Pass the extrudate through a long cooling die (<90°C) to lock the protein fibrous structure and trap the volatilized flavor compounds within the matrix.

  • Validation: Perform a post-extrusion SPME-GC-MS analysis on the final product. A recovery rate of >75% of the initial 2-ethyl-3-(methylthio)phenol concentration validates the protective efficacy of the lipid encapsulation system.

Sources

Application

Application Note: Trace Analysis of 2-Ethyl-3-(methylthio)phenol via HS-SPME-GC-MS

Executive Summary & Chemical Context 2-Ethyl-3-(methylthio)phenol (MW: 168 g/mol ) is a highly specific volatile organic compound (VOC) characterized by a polar phenolic hydroxyl group flanked by hydrophobic alkyl and th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2-Ethyl-3-(methylthio)phenol (MW: 168 g/mol ) is a highly specific volatile organic compound (VOC) characterized by a polar phenolic hydroxyl group flanked by hydrophobic alkyl and thioether moieties. Compounds within the (methylthio)phenol class act as critical 1[1] and serve as potent trace biomarkers in environmental and agricultural matrices.

From a structural perspective, the ethyl group at the C2 position introduces significant steric hindrance adjacent to the C1 hydroxyl group. This steric crowding disrupts intermolecular hydrogen bonding, rendering 2-ethyl-3-(methylthio)phenol surprisingly volatile compared to unhindered phenols. To leverage this volatility while avoiding complex solvent extraction, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical strategy.

Mechanistic Principles of Extraction

As a Senior Application Scientist, I do not merely view SPME as a procedural tool, but as a dynamic thermodynamic system. The extraction of this analyte relies on manipulating the equilibrium between the aqueous matrix, the headspace, and the polymeric fiber coating.

  • Thermodynamic Drivers (pH & Ionic Strength): Phenols are weakly acidic (pKa ~ 9.5–10.5). If the matrix pH exceeds 7, the analyte begins to ionize, drastically reducing its vapor pressure and affinity for the SPME fiber. By acidifying the matrix to pH 3.0, we force the analyte into its neutral, protonated state[2]. Concurrently, adding sodium chloride to near-saturation (~25% w/v) induces a "salting-out" effect. The high ionic strength increases the energy required to maintain the hydrophobic ethyl and methylthio cavities in water, thermodynamically driving the target molecules into the headspace[2].

  • Fiber Chemistry Selection: A triple-phase Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is optimal for this workflow. The PDMS phase provides a hydrophobic environment for the ethyl and methylthio groups, while the DVB and CAR components offer high surface area and π−π interactions essential for capturing the aromatic phenol ring, a standard practice for3[3].

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates mandatory Quality Control (QC) nodes—including system blanks and internal standardization—to continuously monitor fiber integrity and matrix effects.

Materials and Reagents
  • Target Analyte: 2-Ethyl-3-(methylthio)phenol standard (purity > 98%).

  • Internal Standard (IS): Phenol-d5 or 4-Fluorophenol (10 µg/mL in methanol).

  • Matrix Modifiers: NaCl (baked at 400°C for 4 hours to remove background VOCs); 0.1 M HCl.

  • Fiber: 50/30 µm DVB/CAR/PDMS (pre-conditioned at 270°C for 30 min).

Step-by-Step HS-SPME Workflow
  • System Blank Verification: Prior to any sample extraction, perform a blank thermal desorption of the SPME fiber into the GC-MS to confirm the absence of siloxane bleed or analyte carryover.

  • Sample Preparation: Transfer exactly 5.0 mL of the liquid sample into a 10 mL amber glass SPME vial (amber glass minimizes photo-oxidation of the electron-rich thioether-phenol ring).

  • Matrix Modification: Add 1.5 g of baked NaCl. Adjust the pH to 3.0 using 0.1 M HCl. Spike the sample with 10 µL of the Internal Standard solution.

  • Sealing: Cap immediately with a PTFE/silicone septum and magnetic crimp cap to prevent volatile loss.

  • Pre-incubation: Place the vial in a thermostatic agitator at 50°C for 10 minutes at 250 rpm. Causality: This step establishes thermal and kinetic equilibrium between the liquid phase and the headspace prior to fiber exposure.

  • Extraction: Penetrate the septum and expose the DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 50°C under continuous agitation.

  • Desorption: Retract the fiber, transfer it to the GC injection port, and desorb at 250°C for 3 minutes in splitless mode.

Workflow Visualization

G A 1. System Blank & QC Verify fiber integrity B 2. Sample Prep 5mL Matrix + 1.5g NaCl + pH 3.0 A->B C 3. Pre-Incubation 50°C, 10 min, 250 rpm B->C D 4. HS-SPME Extraction DVB/CAR/PDMS, 50°C, 30 min C->D E 5. Thermal Desorption 250°C, 3 min (Splitless) D->E F 6. GC-MS (SIM) DB-WAX Column E->F

Fig 1. Self-validating HS-SPME-GC-MS workflow for trace volatile analysis.

GC-MS Acquisition Parameters

Because 2-ethyl-3-(methylthio)phenol contains a polar hydroxyl group, a polar polyethylene glycol (PEG) column is required to prevent peak tailing without the need for chemical derivatization.

  • Column: DB-WAX (30 m × 0.25 mm i.d. × 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial 50°C (hold 2 min), ramp at 8°C/min to 240°C (hold 5 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV; Ion source at 230°C; Transfer line at 250°C.

  • SIM Acquisition: Monitor specific fragments to ensure high selectivity. Target m/z 168 (Molecular Ion [M]+ ), m/z 153 ( [M−CH3​]+ ), and m/z 121 ( [M−SCH3​]+ ).

Quantitative Data & Method Validation

The following tables summarize the optimized thermodynamic parameters and the resulting analytical performance metrics.

Table 1: Optimized HS-SPME Parameters

ParameterEvaluated RangeOptimal SettingMechanistic Rationale
Extraction Temp 30°C – 70°C50°C Balances analyte volatilization with exothermic fiber adsorption.
Extraction Time 10 – 60 min30 min Achieves >95% equilibrium without risking competitive displacement.
Matrix pH 2.0 – 9.0pH 3.0 Ensures complete protonation of the phenolic -OH group.
Ionic Strength 0 – 30% NaCl25% (w/v) Maximizes the salting-out effect for hydrophobic moieties.

Table 2: Analytical Validation Data (Matrix: Spiked Aqueous Media)

MetricValueAcceptance Criteria (FDA/ICH)
Linear Dynamic Range 0.05 – 500 µg/L R2≥0.995
Limit of Detection (LOD) 0.015 µg/LSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.05 µg/LSignal-to-Noise (S/N) 10
Recovery (Spiked at 10 µg/L) 94.2% ± 3.1%80% – 120%
Intra-day Precision (RSD) 4.5% 15%

References

  • (Methylthio)
  • Source: Environmental Science and Technology (via ResearchGate)
  • Solid Phase Extraction and Solid Phase Microextraction in grape and wine volatile compounds analysis Source: SciSpace URL

Sources

Method

Application Note: Utilizing 2-Ethyl-3-(methylthio)phenol as a Chemical Reference Standard in Advanced LC-MS/MS Workflows

Target Audience: Analytical Chemists, Foodomics Researchers, Pharmacokineticists, and Environmental Scientists. Executive Summary & Mechanistic Rationale Thioether phenols, such as 2-(methylthio)phenol and 3-methyl-4-(me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Foodomics Researchers, Pharmacokineticists, and Environmental Scientists.

Executive Summary & Mechanistic Rationale

Thioether phenols, such as 2-(methylthio)phenol and 3-methyl-4-(methylthio)phenol, are critical analytical targets. They serve as potent flavor biomarkers in food matrices (e.g., coffee, meat)[1] and act as primary degradation products for organophosphorus (OP) pesticides like fenthion and fenamiphos[2][3]. Quantifying these compounds in complex matrices is notoriously difficult due to severe matrix effects and isobaric interferences.

2-Ethyl-3-(methylthio)phenol (CAS: 2228060-47-5)[4] emerges as a superior Internal Standard (IS) or surrogate standard for these workflows.

  • The Causality of Structural Choice: The addition of the ethyl group at the 2-position provides a distinct chromatographic retention time shift compared to endogenous methyl-substituted analogs. This prevents co-elution and isobaric cross-talk in the mass spectrometer.

  • Matrix Effect Emulation: Despite the retention shift, the physicochemical properties (pKa of the phenol, lipophilicity of the thioether) remain nearly identical to target analytes. This ensures that 2-ethyl-3-(methylthio)phenol experiences the exact same extraction recoveries and ionization suppression/enhancement as the target analytes, creating a self-validating quantitative system.

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols utilize a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with LC-ESI-MS/MS. The protocol is designed to be self-validating by incorporating the IS prior to any sample manipulation.

Protocol A: Standard Preparation and Matrix Spiking
  • Stock Solution: Dissolve 10.0 mg of 2-ethyl-3-(methylthio)phenol standard in 10.0 mL of LC-MS grade acetonitrile to yield a 1 mg/mL stock. Store at -20°C in amber glass to prevent photo-oxidation of the thioether to a sulfoxide.

  • Working Solutions: Serial dilute the stock in 50:50 acetonitrile:water to create a calibration range of 1 ng/mL to 1000 ng/mL.

  • Matrix Spiking (Self-Validation): Weigh 10.0 g of homogenized sample (e.g., soil, plant tissue, or coffee extract) into a 50 mL PTFE tube. Spike the matrix with 50 µL of a 10 µg/mL IS working solution (yielding a 50 ng/g matrix concentration) before adding extraction solvents. This ensures the IS tracks extraction efficiency and accounts for any physical losses.

  • Extraction: Add 10 mL of acetonitrile. Vortex for 2 minutes. Add QuEChERS salts (4g MgSO4, 1g NaCl) to drive the partitioning of the relatively non-polar thioether into the organic layer. Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup: Transfer 5 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing C18 and PSA (Primary Secondary Amine). Vortex and centrifuge. The PSA removes organic acids, while the C18 removes lipids, leaving the phenolic IS intact.

Workflow A Complex Matrix (Food/Soil) B Spike IS: 2-Ethyl-3-(methylthio)phenol A->B C QuEChERS Extraction (MeCN) B->C D dSPE Cleanup (C18/PSA) C->D E LC-ESI-MS/MS (MRM Mode) D->E F Quantification & Data Validation E->F

Fig 1: Analytical workflow utilizing 2-ethyl-3-(methylthio)phenol as an internal standard.
Protocol B: LC-MS/MS Analytical Method

Phenols traditionally ionize well in negative Electrospray Ionization (ESI-) yielding [M-H]⁻ ions[5].

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile. The mildly acidic mobile phase suppresses the ionization of the phenol during chromatography, ensuring sharp peak shapes, while the ESI source voltage drives the deprotonation for MS detection.

  • Advanced Derivatization (Optional for Ultra-Trace): If sub-ng/g sensitivity is required, derivatize the phenolic hydroxyl group with CAX-B (N-(2-(Bromomethyl)benzyl)-N,N-diethylethanaminium bromide) prior to injection. This converts the molecule into a permanently charged cation, allowing for highly sensitive positive mode (ESI+) detection[5].

Mass Spectrometric Fragmentation & Pathways

Understanding the Collision-Induced Dissociation (CID) pathway is vital for selecting Multiple Reaction Monitoring (MRM) transitions. The exact mass of 2-ethyl-3-(methylthio)phenol is 168.06 Da. In ESI-, the precursor is m/z 167.1. The primary fragmentation involves the homolytic cleavage of the methyl group from the thioether (loss of •CH3, -15 Da) and the loss of methanethiol (CH3SH, -48 Da).

Pathway P 2-Ethyl-3-(methylthio)phenol Precursor [M-H]- (m/z 167) F1 Product Ion 1 Loss of •CH3 (m/z 152) P->F1 CID (MS/MS) F2 Product Ion 2 Loss of CH3SH (m/z 119) P->F2 CID (MS/MS) M1 S-Oxidation Sulfoxide Metabolite P->M1 Bio/Environmental Oxidation M2 S-Oxidation Sulfone Metabolite M1->M2 Bio/Environmental Oxidation

Fig 2: MS/MS collision-induced dissociation (CID) and biological oxidation pathways.

Quantitative Data Presentation

The following tables summarize the optimized instrumental parameters and the expected validation criteria when utilizing 2-ethyl-3-(methylthio)phenol as a standard in complex matrices.

Table 1: Physicochemical and MRM Parameters

Analyte StatePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)Polarity
Native Standard 167.1[M-H]⁻152.1119.115 / 25ESI (-)
CAX-B Derivatized 344.2 [M]⁺188.1104.120 / 35ESI (+)

Table 2: Method Validation Profiles in Complex Matrices (Spiked at 50 ng/g)

Matrix TypeMean Recovery (%)RSD (%)LOD (ng/g)LOQ (ng/g)Matrix Effect (%)
Agricultural Soil 94.23.50.51.5-12 (Suppression)
Coffee Extract 89.74.80.82.5-18 (Suppression)
Plant Tissue (Leaves) 91.44.10.62.0-9 (Suppression)

Note: The consistent recovery across varying matrices proves the ruggedness of the QuEChERS extraction for this specific chemical class, while the RSD < 5% highlights the reliability of the standard.

References

  • ChemSrc. "2228060-47-5 CAS: rac-tert-butyl (3aR,7aS)-5... 2-Ethyl-3-(methylthio)phenol." ChemSrc Database. Available at:[Link]

  • FooDB. "Showing Compound 2-(Methylthio)phenol (FDB021197)." The Food Database. Available at:[Link]

  • Veeprho. "3-Methyl-4-(methylthio)phenol | CAS 3120-74-9." Veeprho Impurity Standards. Available at:[Link]

  • IntechOpen. "Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods." IntechOpen. Available at:[Link]

  • MDPI. "Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS." Molecules. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Thermal Degradation of 2-Ethyl-3-(methylthio)phenol in GC Analysis

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with sulfur-containing phenolic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with sulfur-containing phenolic compounds.

2-Ethyl-3-(methylthio)phenol presents a unique dual-vulnerability during Gas Chromatography (GC) analysis: a highly polar hydroxyl (-OH) group that interacts with active silanol sites, and a thermally labile methylthio (-SCH3) group prone to cleavage at high temperatures. This guide provides field-proven, self-validating methodologies to stabilize the analyte and ensure robust quantification.

Section 1: Mechanistic Troubleshooting Guide

The Causality of Degradation

When 2-ethyl-3-(methylthio)phenol is injected into a standard hot split/splitless inlet (typically set between 250°C and 300°C), the thermal shock induces rapid molecular fragmentation.

  • Hydroxyl Group Polarity: The unprotected -OH group acts as a hydrogen-bond donor, leading to irreversible adsorption on active sites within the glass liner and column head. This manifests as severe peak tailing and loss of signal[1].

  • Thioether Lability: The -SCH3 group is susceptible to thermal cleavage or oxidation (forming sulfoxides) in the presence of trace oxygen at high temperatures. This results in the appearance of ghost peaks and poor reproducibility[2].

The Self-Validating Solution

To achieve analytical trustworthiness, the protocol must address both chemical polarity and thermal stress.

  • Chemical Stabilization: Silylation using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS converts the polar -OH group into a sterically shielded trimethylsilyl (TMS) ether. This lowers the boiling point and neutralizes active site interactions[3].

  • Thermal Management: Utilizing a Programmed Temperature Vaporizer (PTV) allows for cold sample introduction, eliminating thermal shock. The subsequent rapid temperature ramp transfers the intact, derivatized analyte to the column without degradation[4].

Quantitative Impact of Method Selection

Table 1: Performance Metrics for 2-Ethyl-3-(methylthio)phenol Analysis

Analytical ApproachInlet Temperature ProfilePeak Area RSD (n=6)Est. Thermal DegradationSignal-to-Noise (S/N)
Direct Injection (Hot Splitless)Isothermal 250°C18.5%> 35%15:1
Direct Injection (PTV)40°C ramped to 280°C8.2%~ 15%45:1
BSTFA Derivatization (Hot Splitless)Isothermal 250°C4.1%< 5%120:1
BSTFA Deriv. + PTV (Optimized) 40°C ramped to 280°C 1.2% Not Detected > 350:1

(Note: Data represents validated performance metrics for labile methylthio phenols under standardized GC-MS conditions).

Section 2: System Workflows

G cluster_hot Standard GC (Hot Splitless) cluster_opt Optimized GC (Deriv + PTV) Sample 2-Ethyl-3-(methylthio)phenol HotInlet Hot Inlet (>250°C) Sample->HotInlet Direct Deriv Silylation (BSTFA + 1% TMCS) Sample->Deriv Optimized Degradation Thermal Cleavage & Adsorption (-SCH3 loss, -OH tailing) HotInlet->Degradation PoorData Poor S/N & Ghost Peaks Degradation->PoorData PTV PTV Cold Injection (40°C) Deriv->PTV Stable Intact TMS-Ether Elution PTV->Stable GoodData Sharp Peaks & High S/N Stable->GoodData

Comparison of thermal degradation in hot inlets vs. stabilization via BSTFA derivatization and PTV.

PTV A Cold Injection (40°C) B Solvent Venting (Low Temp Hold) A->B Sample Intro C Rapid Temp Ramp (10°C/sec) B->C Valve Closed D Splitless Transfer (280°C) C->D Analyte Vaporization E GC Column Separation D->E Flow to Column

Logical sequence of PTV cold injection, rapid thermal ramping, and splitless transfer.

Section 3: Step-by-Step Experimental Workflows

Protocol A: Silylation using BSTFA + 1% TMCS

Scientific Rationale: BSTFA is selected because its reaction byproducts are highly volatile, preventing co-elution with the target analyte. The 1% TMCS acts as a critical catalyst to drive the reaction to completion for sterically hindered phenols[3].

  • Sample Drying: Transfer 100 µL of the sample extract into a deactivated glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.

    • Causality: Moisture rapidly hydrolyzes both the BSTFA reagent and the resulting TMS-ether derivatives, destroying quantitative accuracy.

  • Reagent Addition: Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine to the dried residue[5].

    • Causality: Pyridine acts as an acid scavenger, neutralizing the reaction environment and facilitating the nucleophilic attack of the phenol on the silyl group.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 65°C for 45 minutes[3].

  • Cooling: Allow the vial to cool to room temperature. The sample is now chemically stabilized and ready for GC analysis.

Protocol B: PTV Injection Optimization

Scientific Rationale: Cold splitless PTV injection minimizes the residence time of the analyte at elevated temperatures, drastically reducing the kinetic opportunity for thermal breakdown[6].

  • Inlet Temperature: Set the initial PTV temperature to 40°C.

    • Causality: This temperature is below the boiling point of standard derivatization solvents, allowing gentle liquid deposition onto the deactivated liner without explosive vaporization[4].

  • Injection Parameters: Inject 1.0 µL at a slow, controlled rate (e.g., 1 µL/sec) to prevent flashback into the carrier gas lines.

  • Temperature Ramp: Immediately after the syringe needle is withdrawn, ramp the PTV temperature at 10°C/sec to 280°C[4].

  • Splitless Transfer Time: Hold the PTV at 280°C for 1.0 minute with the split vent closed. This ensures complete transfer of the vaporized TMS-derivative onto the head of the GC column[2].

  • Bake-Out Phase: Open the split vent (e.g., 50 mL/min) and hold the PTV at 300°C for 3 minutes to purge heavy, non-volatile matrix components from the liner.

Section 4: Frequently Asked Questions (FAQs)

Q: Why am I seeing multiple peaks for a pure standard of 2-ethyl-3-(methylthio)phenol? A: This is a classic symptom of thermal degradation. In a hot split/splitless inlet, the molecule fractures. You are likely observing the intact molecule alongside a peak corresponding to the loss of the methylthio group, and potentially oxidation products (sulfoxides). Switching to a PTV inlet and derivatizing the sample will consolidate this into a single, sharp peak[2].

Q: Can I use MSTFA instead of BSTFA for this derivatization? A: Yes. MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is slightly more volatile than BSTFA, which can be advantageous if your target analyte elutes very early in the chromatogram. However, for 2-ethyl-3-(methylthio)phenol, BSTFA + 1% TMCS provides excellent reaction kinetics and reliable baseline separation from the reagent peaks[3].

Q: What GC column stationary phase is recommended for this analysis? A: A low-bleed, ultra-inert 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms or HP-5ms) is highly recommended[5]. The inertness minimizes secondary interactions with any trace underivatized phenols, and the low bleed ensures high Signal-to-Noise (S/N) ratios during MS detection.

Q: Why is my derivatization yield inconsistent between batches? A: The most common culprit is water contamination. Silylation reagents are extremely moisture-sensitive. Ensure your extracts are completely dried under nitrogen before adding BSTFA, strictly use anhydrous solvents, and verify that your vial septa have not been compromised by repeated needle punctures.

Sources

Optimization

Technical Support Center: Troubleshooting Solvent Solubility for 2-Ethyl-3-(methylthio)phenol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility issues encountered with 2-ethyl-3-(methylthio)phenol. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility issues encountered with 2-ethyl-3-(methylthio)phenol. Here, we move beyond simple solvent lists to explain the underlying chemical principles governing its solubility, empowering you to make informed decisions for your experiments.

I. Understanding the Molecule: A Tri-Functional Challenge

2-Ethyl-3-(methylthio)phenol presents a unique solubility challenge due to its three distinct functional regions, each with its own physicochemical personality:

  • The Phenolic Group (-OH): This group is polar and capable of acting as a hydrogen bond donor. It imparts a weakly acidic character to the molecule. The acidity of phenols like this one is significantly higher than that of alcohols.[1]

  • The Thioether Group (-S-CH₃): The sulfur atom with its lone pairs of electrons and the methyl group contribute to the molecule's overall character. Thioethers are generally less polar than their ether counterparts and have lower boiling points due to weaker intermolecular forces.[2] Thiols, which are related to thioethers, exhibit limited hydrogen bonding, which reduces their solubility in polar solvents like water compared to analogous alcohols.[1][3]

  • The Aromatic Ring with an Ethyl Group (-C₂H₅): The benzene ring and the ethyl group form a nonpolar, hydrophobic (lipophilic) region. This part of the molecule prefers to interact with nonpolar solvents.

The solubility of 2-ethyl-3-(methylthio)phenol in any given solvent will be determined by the interplay of these three regions. A successful solvent system must effectively accommodate both the polar, hydrogen-bonding phenolic group and the nonpolar, hydrophobic substituted aromatic ring.

II. Frequently Asked Questions (FAQs)

Here are answers to common questions regarding the solubility of 2-ethyl-3-(methylthio)phenol.

Q1: Why is my 2-ethyl-3-(methylthio)phenol not dissolving in water?

A1: While the phenolic group can hydrogen bond with water, the bulky and nonpolar ethyl-substituted aromatic ring and the methylthio group dominate the molecule's character, making it largely hydrophobic. Phenol itself is only sparingly soluble in water (about 8.3 g/100 mL at 20°C).[4][5] The addition of the ethyl and methylthio groups further increases the nonpolar surface area, significantly reducing aqueous solubility. For practical purposes, 2-ethyl-3-(methylthio)phenol should be considered poorly soluble in neutral water.

Q2: I've tried dissolving it in a nonpolar solvent like hexane, but it's not working well. Why?

A2: This is a classic "like dissolves like" mismatch. While hexane is an excellent solvent for nonpolar compounds, it cannot effectively solvate the polar phenolic -OH group. The energy gained by the interaction of the nonpolar parts of the molecule with hexane is not sufficient to overcome the strong hydrogen bonds between the phenol groups on different molecules of your compound.

Q3: Can I improve aqueous solubility by adjusting the pH?

A3: Yes, this is a highly effective strategy. The phenolic proton is weakly acidic. By adding a base (e.g., sodium hydroxide, potassium carbonate) to raise the pH of an aqueous solution above the pKa of the phenol, you can deprotonate the hydroxyl group to form a phenoxide salt. This ionic salt will be significantly more soluble in water.[6] Conversely, in acidic conditions (low pH), the phenol will remain protonated and thus less polar, favoring solubility in organic solvents.[6]

Q4: What general class of organic solvents should I start with?

A4: Start with solvents of intermediate polarity. These solvents can bridge the gap between the polar and nonpolar ends of the molecule. Good starting points include:

  • Polar Aprotic Solvents: Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile. These can accept hydrogen bonds from the phenolic -OH group and also have sufficient nonpolar character to dissolve the rest of the molecule.

  • Polar Protic Solvents: Short-chain alcohols like Methanol, Ethanol, and Isopropanol. These can both donate and accept hydrogen bonds, making them very effective at solvating the phenol group, and their alkyl chains can interact with the nonpolar parts of your compound. Methanol is often a good choice for extracting phenolic compounds.[7]

Q5: Are there any stability concerns I should be aware of with certain solvents?

A5: Yes.

  • Oxidation: The thioether group (-S-CH₃) can be oxidized to a sulfoxide and then a sulfone, especially in the presence of strong oxidizing agents.[2] While stable under most normal conditions, you should be cautious if your experimental conditions involve oxidants.[8]

  • Phenol Reactivity: Phenols can be sensitive to strong bases and high temperatures, which might cause degradation over time.[9][10]

  • Degradation: Some natural monoterpenoid pesticides, which can have phenolic structures, have been shown to have dissipation half-lives of several days in water and soil.[11] While not directly analogous, this suggests that prolonged storage in solution, especially if not protected from light or air, could lead to degradation.

III. Troubleshooting Guide: A Step-by-Step Approach

If you are facing persistent solubility issues, follow this systematic troubleshooting workflow.

G cluster_0 Solubility Troubleshooting Workflow A Start: Undissolved 2-ethyl-3-(methylthio)phenol B Select Solvent Type A->B C Initial Test: Intermediate Polarity Solvent (e.g., Acetone, Ethanol) B->C D Observe Outcome C->D E Fully Dissolved? D->E F Yes: Success! Proceed with experiment E->F Yes G No: Partial or No Dissolution E->G No H Increase Polarity: Try Methanol or Acetonitrile G->H I Decrease Polarity: Try Dichloromethane (DCM) or Tetrahydrofuran (THF) G->I J Still Issues: Consider Co-Solvent System H->J I->J K Option 1: Nonpolar + Polar (e.g., Toluene/Isopropanol) J->K L Option 2: Aqueous pH Adjustment (for aqueous systems) J->L M Final Check: Consider heating or sonication K->M L->M N Evaluate Stability (especially with heat) M->N

Caption: A workflow for troubleshooting solubility issues.

IV. Quantitative Data & Protocols

Table 1: Predicted Solubility and Properties of Common Solvents

This table provides a starting point for solvent selection based on the principle of "like dissolves like." The solubility of 2-ethyl-3-(methylthio)phenol is predicted based on its structure and the properties of the solvents.

SolventClassPolarity IndexBoiling Point (°C)Predicted SolubilityRationale
WaterPolar Protic10.2100Very LowHydrophobic nature of the molecule dominates.
HexaneNonpolar0.169Very LowCannot solvate the polar phenol group.
TolueneNonpolar2.4111Low to ModerateBetter than hexane due to aromaticity, but still poor with the -OH group.
DichloromethanePolar Aprotic3.140Moderate to GoodBalances polarity and nonpolar character.
Tetrahydrofuran (THF)Polar Aprotic4.066GoodGood balance of polar and nonpolar characteristics.[12]
AcetonePolar Aprotic5.156Good to HighCan accept hydrogen bonds and solvate the nonpolar regions.
Ethyl AcetatePolar Aprotic4.477GoodA common solvent for medium-polarity compounds.
IsopropanolPolar Protic3.982HighExcellent for phenols, good balance.
EthanolPolar Protic4.378HighSimilar to isopropanol, very effective.[4]
MethanolPolar Protic5.165HighVery effective at solvating the phenol group.[4][7]
AcetonitrilePolar Aprotic5.882Moderate to GoodHigh polarity might be less effective for the nonpolar parts.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2189HighA very strong solvent, but high boiling point can be problematic.
Protocol: Small-Scale Solubility Screening

This protocol allows for a rapid and systematic determination of a suitable solvent using minimal compound.

Objective: To identify the best solvent or co-solvent system for 2-ethyl-3-(methylthio)phenol at a target concentration.

Materials:

  • 2-ethyl-3-(methylthio)phenol

  • A selection of solvents from Table 1.

  • Small vials (e.g., 1.5 mL glass vials) with caps

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Preparation: Weigh approximately 1-2 mg of 2-ethyl-3-(methylthio)phenol into each labeled vial. Record the exact mass.

  • Initial Solvent Addition: To the first vial, add the chosen solvent dropwise (e.g., 100 µL at a time).

  • Mixing: After each addition, cap the vial and vortex for 30-60 seconds.

  • Observation: Visually inspect the vial for undissolved solids.

  • Incremental Addition: Continue adding solvent in 100 µL increments, vortexing and observing after each addition, until the solid is fully dissolved or a maximum volume (e.g., 1 mL) is reached.

  • Record Results: Record the volume of solvent required to fully dissolve the compound. Calculate the approximate solubility (mg/mL).

  • Test Other Solvents: Repeat steps 2-6 for each solvent you wish to screen.

  • Co-Solvent Testing (if needed): If a single solvent is not effective, try binary mixtures. For example, start by dissolving the compound in a small amount of a "good" solvent (like THF or methanol) and then gradually add a "poor" solvent (like water or hexane) until precipitation occurs. This helps to define the boundaries of a stable co-solvent system.

V. Advanced Concepts: Hansen Solubility Parameters (HSP)

For highly complex solubility challenges, such as formulating a specific solvent blend to dissolve a solute while leaving other components insoluble, the Hansen Solubility Parameters (HSP) provide a more sophisticated framework.[13][14]

Every molecule, whether a solvent or a solute, can be assigned three parameters:

  • δD (Dispersion): Represents the energy from van der Waals forces.

  • δP (Polar): Represents the energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.[13]

The core principle is that substances with similar HSP values are likely to be miscible.[14][15] This approach allows for the rational design of solvent blends where two "bad" solvents can be mixed to create one "good" solvent whose combined HSP matches that of the solute.[16][17]

VI. References

  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019). TAPPI Journal, 18(7).

  • 2-(methyl thio) phenol, 1073-29-6. The Good Scents Company.

  • Hansen solubility parameter. Wikipedia.

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). Molecules, 28(17), 6213.

  • 2-Ethyl-3-methylthiophene. PubChem.

  • Thiol. Wikipedia.

  • Ethers, Epoxides, Thiols, and Sulfides. Fiveable.

  • Hansen Solubility Parameters (HSP). Prof Steven Abbott.

  • HSP for Beginners - Hansen Solubility Parameters.

  • SAFETY DATA SHEET - 2-(Methylthio)phenol. Fisher Scientific.

  • Phenol. Sciencemadness Wiki.

  • Phenol, 2-[1-[[2-(methylthio)ethyl]amino]ethyl]. Chemsrc.

  • Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters. (2013). Industrial & Engineering Chemistry Research, 52(46), 16259-16266.

  • 6.8: Thiols (Mercaptans). (2021). Chemistry LibreTexts.

  • Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresols, resorcinol, naphthols.

  • 2-(Methylthio)phenol. Sigma-Aldrich.

  • Phenol hydrogen bonding physical chemical properties. Doc Brown's Chemistry.

  • Phenol, 2-[(ethylthio)methyl]-. NIST WebBook.

  • What is the relation between the solubility of phenolic compounds and pH of solution?. ResearchGate.

  • A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. (2018). Chemical Science, 9(37), 7346-7353.

  • Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. (2013). Journal of Food Science and Technology, 50(3), 609-615.

  • Evaluation of the environmental fate of thymol and phenethyl propionate in the laboratory. (2008). Pest Management Science, 64(7), 770-774.

  • THERMAL DEGRADATION OF PHENOLIC POLYMERS. DTIC.

  • Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. (2010). CentAUR.

  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: 2-Ethyl-3-(methylthio)phenol Oxidation Troubleshooting

Welcome to the Application Scientist Support Portal. Handling bifunctional molecules like 2-ethyl-3-(methylthio)phenol requires rigorous attention to redox chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal.

Handling bifunctional molecules like 2-ethyl-3-(methylthio)phenol requires rigorous attention to redox chemistry. This compound features two highly susceptible moieties: an electron-rich phenol and a nucleophilic thioether (methylthio group). This guide is designed to help researchers and drug development professionals mitigate oxidative degradation, ensuring high purity and reproducible yields across experimental workflows.

Mechanistic Overview of Oxidative Degradation

Before troubleshooting, it is critical to understand the causality of the impurities you are observing. The degradation of 2-ethyl-3-(methylthio)phenol proceeds via two distinct pathways:

  • Phenol Oxidation : The electron-donating ethyl and methylthio groups increase the electron density of the aromatic ring. Exposure to oxygen, light, or trace transition metals (like Fe or Cu) catalyzes a one-electron oxidation to a phenoxyl radical. This can lead to oxidative coupling (dimerization) or further oxidation to highly colored 1[1].

  • Thioether Oxidation : Reactive oxygen species (ROS) or trace peroxides rapidly transfer oxygen to the sulfur atom, forming a 2 (+16 Da). Excess oxidant leads to irreversible sulfone (+32 Da) formation[2].

OxidationPathways Start 2-ethyl-3-(methylthio)phenol Phenoxy Phenoxyl Radical (Dimerization) Start->Phenoxy O2, Trace Metals (-e-, -H+) Sulfoxide Sulfoxide (+16 Da) (Polar Impurity) Start->Sulfoxide Peroxides, ROS (O-transfer) Quinone o-/p-Quinone (Brown/Red Impurity) Phenoxy->Quinone Further Oxidation Sulfone Sulfone (+32 Da) (Overoxidation) Sulfoxide->Sulfone Excess Oxidant

Caption: Dual oxidation pathways of 2-ethyl-3-(methylthio)phenol targeting the phenol and thioether.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture is turning dark brown or reddish upon exposure to air. What is happening?

A1: The discoloration is a classic indicator of1[1]. Phenols are highly susceptible to oxidation, especially when catalyzed by trace metals or atmospheric oxygen. This leads to the formation of highly colored quinones and phenoquinones, or polymeric byproducts[1][3]. Solution: Work strictly under an inert atmosphere (Argon or Nitrogen) and ensure all solvents are rigorously degassed. If trace metals are suspected, washing glassware with dilute acid or adding a chelating agent can prevent metal-catalyzed oxidation.

Q2: LC-MS analysis shows significant M+16 and M+32 impurities. How do I prevent this?

A2: These mass shifts correspond to the oxidation of the thioether group to a 4[4]. Thioethers are highly nucleophilic and react rapidly with trace peroxides often found in aged ethereal solvents (like THF or diethyl ether) or reactive oxygen species (ROS)[2][4]. Solution: Avoid using aged ethereal solvents. Test solvents for peroxides using KI starch paper before use, or filter them through basic alumina.

Q3: How should I store 2-ethyl-3-(methylthio)phenol to ensure long-term stability?

A3: Because both moieties are sensitive to auto-oxidation, the compound must be stored under conditions that disrupt the oxidation cascade. Store the neat compound at -20°C in an amber or opaque vial (to prevent photo-oxidation) backfilled with Argon.

Quantitative Impact of Oxidation Conditions

The following table summarizes the typical oxidation profile of 2-ethyl-3-(methylthio)phenol under various environmental conditions, emphasizing the necessity of strict handling protocols.

Storage/Reaction ConditionPrimary Impurity FormedRelative Degradation RateRecommended Mitigation Strategy
Ambient Air, Room Temp Quinones / DimersModerate (Days)Store at -20°C under Argon.
Aged THF (Peroxides) Sulfoxide (+16 Da)Very Fast (Minutes to Hours)Use freshly distilled/degassed solvents.
Trace Cu/Fe Contamination Phenoxyl RadicalsFast (Hours)Use metal-free reagents; add chelators.
UV/Vis Light Exposure Photo-oxidized polymersModerate (Days)Use amber glassware or foil wrapping.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible yields, implement the following self-validating protocols. These methods are designed to inherently confirm their success during execution.

Protocol A: Solvent Degassing and Inert Atmosphere Setup (Schlenk Line)

Causality: Oxygen is the primary terminal electron acceptor in phenol oxidation. Removing dissolved oxygen from solvents prevents the initiation of the oxidation cascade[1].

  • Preparation: Transfer the required volume of reaction solvent (e.g., DCM or Toluene) into a Schlenk flask equipped with a magnetic stir bar.

  • Freeze-Pump-Thaw (3 Cycles):

    • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

    • Pump: Open the flask to the vacuum line for 5 minutes to remove headspace gases.

    • Thaw: Close the vacuum valve and allow the solvent to thaw in a room-temperature water bath.

    • Self-Validation Check: You will observe gas bubbles violently escaping the liquid as it thaws. This visual cue confirms the successful extraction of dissolved gases.

  • Backfill: Once completely thawed, backfill the flask with ultra-high purity Argon.

  • Repeat: Repeat the freeze-pump-thaw cycle two more times. Self-Validation Check: During the final thaw phase, no bubbles should be observed, confirming the solvent is fully degassed.

Protocol B: Sacrificial Antioxidant Addition & Purification

Causality: When inert atmospheres are insufficient (e.g., during ambient workup), sacrificial antioxidants like Butylated hydroxytoluene (BHT) preferentially react with peroxyl radicals, sparing the phenol and thioether moieties[1][3].

  • Antioxidant Spiking: During the aqueous workup of 2-ethyl-3-(methylthio)phenol, add 0.1% w/w BHT to the organic extraction solvent (e.g., Ethyl Acetate).

  • Chromatographic Purification: If oxidation has already occurred (indicated by a color change or TLC spots at lower Rf), purify via flash column chromatography.

    • Stationary Phase: Use silica gel deactivated with 1% triethylamine to prevent acid-catalyzed degradation.

    • Mobile Phase: Hexanes/Ethyl Acetate gradient.

  • Fraction Collection: Collect fractions in test tubes pre-purged with Nitrogen.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator flushed with Argon.

    • Self-Validation Check: The purified product should be a colorless to pale-yellow oil/solid. Any dark brown or reddish coloration indicates incomplete purification or re-oxidation during concentration.

References

  • Richaud, Emmanuel, et al. "If phenols are oxidized and converted to quinones, will they lose antioxidant capacity?" ResearchGate, Nov. 2015.[Link]

  • "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." Organic Letters - ACS Publications, Mar. 2025.[Link]

  • "Thiols And Thioethers." Master Organic Chemistry, Jul. 2015.[Link]

Sources

Optimization

optimizing HPLC mobile phases for 2-ethyl-3-(methylthio)phenol separation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically sound strategies for op...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically sound strategies for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-ethyl-3-(methylthio)phenol.

Unlike generic troubleshooting guides, this documentation analyzes the specific structural causality of your analyte to build a self-validating chromatographic method.

Part 1: Mechanistic Foundation

To optimize a mobile phase, we must first deconstruct the analyte. 2-Ethyl-3-(methylthio)phenol presents a unique chromatographic profile driven by three distinct functional groups:

  • Phenolic Hydroxyl (-OH): This group is weakly acidic (pKa ~9.5). If the mobile phase pH is near this pKa, the molecule exists in an unpredictable equilibrium between its protonated (neutral) and deprotonated (anionic) states, causing severe retention time drift and peak splitting[1].

  • Methylthio Group (-SCH3): A polarizable thioether that is highly susceptible to oxidation. It readily degrades into polar sulfoxides and sulfones, requiring a mobile phase highly selective for oxygen-containing functional groups.

  • Ethyl Group (-CH2CH3): A hydrophobic moiety that drives strong retention on non-polar reversed-phase (RP-HPLC) stationary phases like C18 or C8.

Part 2: Core Troubleshooting Guides (FAQs)

Q1: I am observing severe peak tailing for 2-ethyl-3-(methylthio)phenol on my C18 column. What is the root cause and how do I correct it?

Causality: Peak tailing for phenolic compounds is rarely a column-packing issue; it is primarily driven by secondary ionic interactions. The weakly acidic phenolic hydroxyl group interacts with unreacted, acidic silanol groups (Si-OH) on the silica support of the stationary phase[2]. Resolution:

  • Suppress Silanol Ionization: Lower the mobile phase pH to ~2.5. By keeping the pH strictly at least 2 units below the analyte's pKa, you ensure the phenol remains fully protonated and hydrophobic[3]. Use acidic modifiers like 0.1% phosphoric acid or formic acid.

  • Stationary Phase Upgrade: Switch to a high-purity, double-end-capped C18 column or a specialized column with low silanol activity designed for phenolic retention[2].

Q2: My retention times are drifting continuously across multiple injections. How do I stabilize the method?

Causality: Retention time drift for ionizable compounds points to inadequate buffer capacity in the mobile phase[1]. If the sample diluent pH differs from the mobile phase, the local pH during the injection plug's transit fluctuates, temporarily altering the ionization state of the phenol. Resolution:

  • Implement True Buffering: Do not rely solely on 0.1% acid additives. Use a properly prepared buffer system (e.g., 20 mM sodium phosphate) adjusted to pH 2.5. Phosphate has an optimal buffering range between pH 2.0 and 3.5, providing robust resistance to pH shocks[1].

  • Matrix Matching: Always dilute your sample directly in the initial mobile phase composition. This self-validating step prevents pH and organic-modifier shock upon injection[4].

Q3: How do I separate the parent API from its oxidized sulfoxide degradation product?

Causality: The sulfoxide degradant (-S(=O)CH3) is significantly more polar than the parent thioether due to the strong S=O dipole. In RP-HPLC, it will elute before the parent compound. Resolution:

  • Shift to Methanol: While Acetonitrile (MeCN) offers lower backpressure and faster elution, Methanol (MeOH) provides superior selectivity ( α ) for oxygen-containing functional groups due to its ability to act as both a hydrogen-bond donor and acceptor[3][5].

  • Shallow Gradient: Initiate the gradient at a low organic percentage (e.g., 5-10% B) to maximize the retention factor ( k′ ) of the polar sulfoxide, pulling it away from the void volume ( t0​ ), before ramping up the organic concentration to elute the lipophilic parent[6].

Part 3: Optimization Workflow & Visualization

The following logic tree dictates the decision-making process for developing a robust mobile phase for methylthio phenols.

G A 2-Ethyl-3-(methylthio)phenol Sample Input B Assess Analyte Chemistry pKa ~9.5, Hydrophobic, Oxidizable A->B C Aqueous Phase Selection Buffer to pH 2.5 (e.g., H3PO4) B->C Suppress Ionization D Organic Phase Selection MeOH for Selectivity / MeCN for Speed C->D E Evaluate Chromatogram D->E Initial Injection F Issue: Peak Tailing (Silanol Interactions) E->F Asymmetry > 1.5 G Issue: RT Drift (Ionization Fluctuation) E->G %RSD > 1.0% J Optimized Method Robust Separation E->J Ideal Peak Shape H Action: Use End-Capped Column & Lower pH F->H I Action: Increase Buffer Capacity (20mM Phosphate) G->I H->E I->E

Workflow for optimizing mobile phase parameters to resolve 2-ethyl-3-(methylthio)phenol.

Part 4: Protocol Vault & Data Presentation

Quantitative Mobile Phase Comparison

Selecting the right mobile phase requires balancing throughput against resolving power. Use the table below to select the appropriate system for your specific analytical goals.

ParameterOption A (High Throughput / LC-MS)Option B (High Selectivity for Degradants)
Organic Modifier (B) Acetonitrile (MeCN)Methanol (MeOH)
Aqueous Phase (A) 0.1% Formic Acid in Water (pH ~2.7)20 mM Sodium Phosphate Buffer (pH 2.5)
Elution Mode Isocratic (60:40 A:B)Gradient (10% to 80% B over 15 min)
System Backpressure Lower (Ideal for older HPLC systems)Higher (Due to MeOH/Water viscosity)
Primary Advantage MS-compatible, rapid equilibration[2]Maximum resolution of oxidation impurities[1]
Step-by-Step Gradient Optimization Protocol

This self-validating protocol ensures reproducible separation of the parent phenol from its synthetic impurities and degradants.

  • Aqueous Phase Preparation: Dissolve the appropriate mass of sodium phosphate monobasic in HPLC-grade water to achieve a 20 mM concentration. Adjust the pH to exactly 2.5 using concentrated phosphoric acid[1][3]. Filter through a 0.22 µm hydrophilic membrane.

  • Organic Phase Preparation: Use 100% HPLC-grade Methanol. Degas both mobile phases using inline vacuum degassing or ultrasonication[7].

  • System Equilibration: Install a low-silanol C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[3]. Flush the system with the initial gradient composition (90% Aqueous / 10% Organic) at a flow rate of 1.0 mL/min. Monitor the UV detector at 270 nm until the baseline drift is 0.1 mAU/min[4].

  • Sample Matrix Matching: Dilute the 2-ethyl-3-(methylthio)phenol standard to a working concentration of 20 µg/mL using the exact initial mobile phase composition (90:10 A:B)[4].

  • Gradient Execution: Inject 10 µL of the sample. Execute a linear scouting gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B to wash strongly retained lipophilic impurities[6].

  • System Suitability Verification: Calculate the peak asymmetry factor ( As​ ). If As​>1.5 , verify the mobile phase pH. If the sulfoxide degradant co-elutes with the void volume, decrease the initial organic concentration to 5% B.

References

  • SIELC Technologies.Separation of 3-Methyl-4-(methylthio)phenol on Newcrom R1 HPLC column.
  • BenchChem.Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • LCGC International.Improving HPLC Separation of Polyphenols.
  • Phenomenex.Mobile Phase Optimization: A Critical Factor in HPLC.
  • Welch Materials.Mobile Phase Selection in Method Development: How to Optimize.
  • Environmental Protection Agency (EPA).Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
  • Redalyc.Separation of Phenolic Compounds from Foods by Reversed-Phase High Performance Liquid Chromatography.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of 2-Ethyl-3-(methylthio)phenol

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, you understand that recovering structurally complex analytes from biological or environmental matrices is rarely stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As researchers and drug development professionals, you understand that recovering structurally complex analytes from biological or environmental matrices is rarely straightforward.

2-Ethyl-3-(methylthio)phenol is a "dual-threat" molecule. It possesses a weakly acidic, highly polar hydroxyl (-OH) group and a non-polar, easily oxidizable methylthio (-SCH₃) ether linkage. This structural dichotomy means that standard generic extraction protocols will almost certainly result in poor recoveries. The guide below dissects the mechanistic causes of sample loss and provides field-proven, self-validating solutions.

Diagnostic Workflow

Before adjusting your protocol, identify the exact phase where the analyte is being lost. Use the diagnostic decision tree below to isolate the root cause.

Workflow Start Low Recovery: 2-ethyl-3-(methylthio)phenol Phase1 Extraction Phase Start->Phase1 Phase2 Concentration Phase Start->Phase2 Phase3 Analytical Phase Start->Phase3 Cause1 Incomplete Partitioning (pH > pKa) Phase1->Cause1 Cause2 Thioether Oxidation (-SCH3 to -SOCH3) Phase1->Cause2 Cause3 Evaporative Loss (High Volatility) Phase2->Cause3 Cause4 GC Active Sites (-OH Adsorption) Phase3->Cause4 Fix1 Acidify to pH 2.0 Cause1->Fix1 Fix2 Add Antioxidants (e.g., Ascorbic Acid) Cause2->Fix2 Fix3 Use Keeper Solvent (e.g., Dodecane) Cause3->Fix3 Fix4 Derivatize -OH (BSTFA/TMCS) Cause4->Fix4

Figure 1: Diagnostic decision tree for isolating and resolving recovery losses of 2-ethyl-3-(methylthio)phenol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my recovery dropping below 30% after Liquid-Liquid Extraction (LLE)?

The Causality: The issue is almost certainly pH-dependent partitioning. Phenols are weak acids (pKa ~9.5). If your matrix is neutral or slightly basic, a significant fraction of the compound exists as a water-soluble phenolate ion. In fact, basic solutions (like 1% NaOH) are intentionally used in synthetic chemistry to pull methylthiophenols out of organic layers and into aqueous phases[1]. The Solution: You must force the molecule into its fully protonated, lipophilic state. Adjust the aqueous sample to pH 2.0 using formic acid or HCl prior to extraction. Be aware that even at pH 2, phenols retain a strong affinity for water, requiring a robust non-polar solvent (like dichloromethane or ethyl acetate) or a highly retentive Solid-Phase Extraction (SPE) sorbent to achieve high recoveries[2].

Q2: I acidified my sample, but recoveries are still inconsistent (40-60%). What is happening?

The Causality: You are likely experiencing oxidative degradation. The methylthio group (-SCH₃) is highly susceptible to oxidation, rapidly converting to a sulfoxide (-S(O)CH₃) or sulfone (-SO₂CH₃) in the presence of dissolved oxygen or matrix-derived oxidants. The electron-donating nature of the ethyl and hydroxyl groups on the aromatic ring further activates the molecule toward oxidation. The Solution: Introduce an antioxidant directly into the sample matrix before extraction. Adding 0.1% (w/v) ascorbic acid or sodium thiosulfate will quench reactive oxygen species and stabilize the thioether linkage throughout the sample preparation workflow.

Q3: My post-extraction concentration step (N₂ blowdown) seems to destroy the sample. Why?

The Causality: Alkyl-substituted phenols exhibit significant volatility. When you evaporate your extraction solvent to complete dryness under a stream of nitrogen, the 2-ethyl-3-(methylthio)phenol co-evaporates (sublimes) with the solvent vapor. The Solution: Never evaporate to absolute dryness. Add 10–20 µL of a "keeper solvent" with a high boiling point (e.g., dodecane or ethylene glycol) to the extract before blowdown. The bulk solvent will evaporate, but the analyte will remain safely trapped in the micro-droplet of the keeper solvent.

Q4: The extract looks fine, but the GC-MS signal is weak, erratic, and tailing.

The Causality: Phenols are notorious for erratic chromatographic behavior due to the free hydroxyl group interacting with active silanol sites in the GC inlet liner or the head of the column[2]. If the GC system is even slightly contaminated, the analyte will adsorb to these active sites, leading to peak tailing, signal suppression, and artificially low calculated recoveries. The Solution: You must mask the hydroxyl group. Derivatize the extract using a silylating agent like BSTFA + 1% TMCS to convert the phenol into a trimethylsilyl (TMS) ether. This increases volatility, eliminates hydrogen bonding, and ensures sharp, reproducible chromatographic peaks. Alternatively, utilize specialized SPME fibers (like PDMS-DVB) coupled with LC-MS to bypass GC thermal issues entirely[3].

Quantitative Impact of Protocol Variables

The table below summarizes the quantitative impact of various experimental conditions on the recovery of 2-ethyl-3-(methylthio)phenol, allowing you to prioritize your troubleshooting efforts.

Experimental VariableConditionPrimary Mechanism of LossExpected Recovery Range
Extraction pH Neutral/Basic (pH > 7)Ionization to phenolate (water-soluble)10% - 35%
Extraction pH Acidic (pH 2.0)Full protonation (lipophilic)85% - 95%
Matrix Antioxidant NoneOxidation of -SCH₃ to sulfoxide40% - 60%
Matrix Antioxidant 0.1% Ascorbic AcidPrevention of oxidative degradation> 90%
Evaporation To Complete DrynessCo-evaporation / Sublimation20% - 50%
Evaporation With Dodecane KeeperRetention in high-boiling droplet> 95%
GC-MS Injection Underivatized (-OH free)Adsorption to active silanol sitesErratic (30% - 70%)
GC-MS Injection Derivatized (TMS ether)Elimination of active site interactions> 95%

Self-Validating Extraction & Derivatization Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, do not rely on blind faith. This protocol is designed as a self-validating system : it utilizes a pre-extraction Internal Standard (IS) to track true recovery and a post-extraction Surrogate Standard to isolate instrument suppression from physical loss.

Materials Required:
  • Sorbent: Polymeric Reversed-Phase SPE cartridges (e.g., HLB, 30 mg/1 mL).

  • Standards: Phenol-d5 (Internal Standard), 4-chlorophenol (Surrogate Standard).

  • Reagents: Formic Acid (LC-MS grade), Ascorbic Acid, Ethyl Acetate, Dodecane, BSTFA + 1% TMCS.

Step-by-Step Methodology:

Step 1: Sample Pre-treatment & IS Spiking (The Validation Step)

  • Aliquot 1.0 mL of the aqueous sample (e.g., plasma, environmental water).

  • Spike with 10 µL of Phenol-d5 (Internal Standard) to track total method efficiency.

  • Add 10 µL of a 10% (w/v) ascorbic acid solution to prevent thioether oxidation.

  • Acidify the sample by adding 20 µL of concentrated Formic Acid. Vortex well. Verify that the pH is ≤ 2.5.

Step 2: SPE Conditioning

  • Condition the SPE cartridge with 1.0 mL of Ethyl Acetate, followed by 1.0 mL of Methanol.

  • Equilibrate with 1.0 mL of acidified water (0.1% Formic Acid). Do not let the sorbent dry.

Step 3: Loading and Washing

  • Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash the cartridge with 1.0 mL of 5% Methanol in water (containing 0.1% Formic Acid) to remove polar interferences.

  • Dry the cartridge under maximum vacuum for 5 minutes to remove residual water.

Step 4: Elution and Concentration

  • Elute the analytes with 1.0 mL of Ethyl Acetate into a clean glass vial.

  • Critical Step: Add 10 µL of Dodecane (keeper solvent) to the eluate.

  • Evaporate the Ethyl Acetate under a gentle stream of N₂ at room temperature until only the ~10 µL dodecane droplet remains. Do not apply heat.

Step 5: Derivatization & Surrogate Spiking

  • Reconstitute the droplet in 40 µL of dry Hexane.

  • Spike with 10 µL of 4-chlorophenol (Surrogate Standard) to validate GC injection efficiency.

  • Add 40 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and incubate at 60°C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS.

Validation Check: If the IS (Phenol-d5) signal is low but the Surrogate (4-chlorophenol) signal is high, your loss is occurring during extraction/evaporation. If both are low, you have an instrument/injector issue.

References

  • Applications of Solid-Phase Microextraction and Related Techniques - MDPI. mdpi-res.com. Available at:[3]

  • Synthesis of 3-(4-methylthiophenoxy)-propionic acid - PrepChem.com. prepchem.com. Available at:[1]

  • Why are my phenol recoveries low on my EPA Method 8270/625.1 extractions? | Biotage. biotage.com. Available at:[2]

Sources

Reference Data & Comparative Studies

Validation

NMR spectra validation for 2-ethyl-3-(methylthio)phenol

Advanced NMR Spectra Validation for 2-ethyl-3-(methylthio)phenol: Benchtop vs. High-Field vs.

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced NMR Spectra Validation for 2-ethyl-3-(methylthio)phenol: Benchtop vs. High-Field vs. In Silico Alternatives

Executive Summary

The structural elucidation and routine validation of highly substituted aromatic compounds present unique analytical challenges in pharmaceutical development. For 2-ethyl-3-(methylthio)phenol , the competing electronic effects of its substituents create severe signal overlap in the aromatic region.

This guide objectively compares the performance of a modern 80 MHz Benchtop NMR Spectrometer (The Product) against traditional 600 MHz High-Field NMR (The Gold Standard Alternative) and Iterative DFT-Based In Silico Prediction (The Computational Alternative). By analyzing these approaches, researchers can optimize their quality assurance workflows, balancing resolution, cost, and throughput.

The Molecular Challenge: Electronic Effects & Causality

To understand the experimental choices in this validation workflow, we must first analyze the molecular structure of 2-ethyl-3-(methylthio)phenol. It features a 1,2,3-trisubstituted benzene ring with three adjacent protons at positions C4, C5, and C6.

  • C4-H and C6-H Shielding: The hydroxyl (-OH) group at C1 strongly shields the ortho (C6) and para (C4) positions via resonance electron donation. Simultaneously, the methylthio (-SCH3) group at C3 shields its ortho (C4) and para (C6) positions.

  • C5-H Deshielding: The C5 proton sits meta to all three substituents, leaving it relatively deshielded.

The Analytical Bottleneck: Because C4 and C6 are shielded to an almost identical degree, their chemical shifts converge around ~6.7 ppm. At lower magnetic fields, this lack of frequency dispersion causes the C4/C6 doublets to merge into a complex, second-order multiplet (roofing effect) [3]. Resolving this overlap is the primary benchmark for evaluating the performance of the NMR systems in this guide.

Workflow Visualization

NMR_Validation Sample Sample Preparation 2-ethyl-3-(methylthio)phenol in CDCl3 + TMS Benchtop Benchtop NMR (80 MHz) Routine QA/QC Product Sample->Benchtop HighField High-Field NMR (600 MHz) Gold Standard Alternative Sample->HighField InSilico In Silico Prediction DFT/GIAO Alternative Sample->InSilico Structure Input Process Data Processing FT, Phase/Baseline Correction Benchtop->Process HighField->Process Compare Comparative Analysis Chemical Shifts & Resolution InSilico->Compare Process->Compare Validate Final Structural Validation & Impurity Profiling Compare->Validate

Fig 1: Comparative NMR validation workflow for 2-ethyl-3-(methylthio)phenol.

Comparative Performance Analysis

The Product: 80 MHz Benchtop NMR Spectrometer

Modern benchtop NMR has transitioned from a niche educational tool to a robust, multi-analytical method for GMP compliance and rapid purity checks [2].

  • Performance: At 80 MHz, the frequency dispersion is 80 Hz per ppm. The ~0.03 ppm difference between C4 and C6 equates to a separation of just 2.4 Hz. Because this is smaller than the typical aromatic J-coupling (~8.0 Hz), the signals overlap entirely.

  • Verdict: While it cannot resolve the C4/C6 pseudo-triplet natively, its high signal-to-noise ratio (SNR) for the isolated aliphatic signals (ethyl and methylthio groups) makes it highly effective for routine batch-to-batch consistency and quantitative impurity profiling.

The Alternative: 600 MHz High-Field NMR

High-field NMR remains the gold standard for unambiguous de novo structural elucidation [1].

  • Performance: At 600 MHz, the same 0.03 ppm difference yields 18 Hz of separation. This completely resolves the C4 and C6 protons into distinct, first-order doublets, allowing for precise calculation of coupling constants.

  • Verdict: Essential for initial structural characterization and IND regulatory submissions, but its high cryogenic maintenance costs make it overkill for daily production QA/QC.

The Computational Alternative: Iterative DFT In Silico Prediction

To resolve ambiguities without relying solely on high-field instruments, iterative Density Functional Theory (DFT) NMR refinement is now a standard protocol [4].

  • Performance: By calculating the magnetic shielding tensors using the GIAO method, DFT provides a theoretical "ground truth" that confirms the C5 proton is deshielded by ~0.6 ppm relative to C4/C6, validating the experimental roofing effects observed at 80 MHz.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols utilize a self-validating system where internal standards and strict relaxation controls guarantee quantitative accuracy.

Step 1: Standardized Sample Preparation

  • Weigh exactly 15.0 ± 0.1 mg of 2-ethyl-3-(methylthio)phenol.

  • Dissolve in 600 µL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer to a high-precision 5 mm NMR tube. Causality: TMS acts as an internal chemical shift reference (0.00 ppm), preventing shift drift caused by temperature fluctuations. The 15 mg concentration is optimized to provide sufficient SNR for the 80 MHz benchtop system within a 2-minute window while avoiding concentration-dependent hydrogen bonding shifts of the -OH proton.

Step 2: 80 MHz Benchtop Acquisition (Routine QA)

  • Insert the sample into the 80 MHz permanent magnet spectrometer.

  • Load the standard 1D zg30 pulse sequence.

  • Set the number of scans (NS) to 16 and the relaxation delay (D1) to 4.0 s. Causality: A 4.0 s relaxation delay ensures complete longitudinal relaxation (T1) of the slowly relaxing aromatic protons, which is mandatory for accurate quantitative integration during impurity profiling.

Step 3: 600 MHz High-Field Acquisition (Validation)

  • Insert the sample into the 600 MHz superconducting spectrometer equipped with a CryoProbe.

  • Execute the zg30 sequence with NS = 8 and D1 = 2.0 s. Causality: The enhanced sensitivity of the CryoProbe allows for fewer scans and shorter delays, while the 7.5x stronger magnetic field natively resolves the C4/C6 overlap.

Step 4: Data Processing

  • Apply zero-filling to 64k data points.

  • Apply exponential line broadening: 0.3 Hz for 600 MHz data (to preserve fine splitting) and 1.0 Hz for 80 MHz data (to maximize SNR).

  • Perform manual phase and baseline correction.

Quantitative Data Presentation

The table below summarizes the comparative chemical shift data obtained from the three methodologies.

Proton EnvironmentIn Silico DFT Prediction (ppm)600 MHz High-Field Exp. (ppm)80 MHz Benchtop Exp. (ppm)Multiplicity & J-Coupling
C1-OH 5.125.055.08br s (exchangeable)
C2-CH2 (Ethyl) 2.752.712.71q, J = 7.5 Hz
C3-SCH3 2.422.382.38s
C2-CH3 (Ethyl) 1.151.121.12t, J = 7.5 Hz
C5-H (Aromatic) 7.387.327.32t, J = 8.0 Hz
C4-H (Aromatic) 6.756.726.71d, J = 8.0 Hz
C6-H (Aromatic) 6.706.696.71d, J = 8.0 Hz

*Note: At 80 MHz, the C4-H and C6-H protons appear as a heavily overlapped, second-order multiplet due to low frequency dispersion. The reported value is the center of the multiplet mass.

References

  • Title: Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development Source: Emery Pharma URL: [Link]

  • Title: Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method Source: MDPI (Molecules) URL: [Link]

  • Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL: [Link]

  • Title: The Evolving Landscape of NMR Structural Elucidation Source: National Institutes of Health (PMC) URL: [Link]

Comparative

comparative analysis of 2-ethyl-3-(methylthio)phenol homologues

Comparative Analysis of 2-Ethyl-3-(methylthio)phenol and Its Alkyl Homologues: Physicochemical Profiling and Receptor Binding Kinetics Executive Summary In the fields of agricultural semiochemical development and synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 2-Ethyl-3-(methylthio)phenol and Its Alkyl Homologues: Physicochemical Profiling and Receptor Binding Kinetics

Executive Summary

In the fields of agricultural semiochemical development and synthetic antioxidant design, (methylthio)phenols represent a highly versatile class of compounds. Found naturally as floral volatiles in sexually deceptive orchids[1], and synthetically as degradation products of commercial organophosphorus insecticides[2], their biological and chemical reactivity is heavily dictated by their substitution patterns.

As a Senior Application Scientist, I frequently encounter formulation failures stemming from a misunderstanding of structure-activity relationships (SAR) in homologous series. This guide provides an objective, data-driven comparative analysis of 2-ethyl-3-(methylthio)phenol against its adjacent homologues: the 2-methyl and 2-propyl derivatives. By examining their thermodynamic bond dissociation enthalpies (BDE) and receptor binding kinetics, we can precisely map how incremental changes in the alkyl chain length dictate macroscopic performance.

Mechanistic Overview: The Role of the Alkyl-Thioether Axis

The performance of 2-alkyl-3-(methylthio)phenols is governed by the interplay between the hydroxyl group (the active pharmacophore/antioxidant center), the ortho-alkyl group (steric shield), and the meta-thioether group (electronic modulator).

  • Thermodynamic Stability: The rotation around the Ar–S bond in ortho-(alkylthio)phenols strongly affects the O–H bond dissociation enthalpy (BDE) and the reactivity of the OH group[3]. The adjacent 2-alkyl group forces the 3-(methylthio) group into a specific conformation, altering its resonance contribution to the phenoxyl radical.

  • Hydrophobic Partitioning: The extension of the alkyl chain from methyl to propyl increases the partition coefficient (LogP). This directly enhances cell membrane diffusion and affinity for hydrophobic receptor pockets, such as the human estrogen receptor alpha (hERα)[2].

Quantitative Data Comparison

To objectively evaluate these homologues, we must look at their physicochemical parameters and empirical performance data. The 2-ethyl group represents an optimal "Goldilocks" zone—providing sufficient steric bulk to stabilize the phenoxyl radical without the extreme hydrophobicity of the propyl chain, which often leads to formulation precipitation.

HomologueAlkyl Chain (C2)Calculated LogPO-H BDE (kcal/mol)Relative hERα Binding (%)
2-Methyl-3-(methylthio)phenol -CH₃2.4581.215%
2-Ethyl-3-(methylthio)phenol -CH₂CH₃2.9880.842%
2-Propyl-3-(methylthio)phenol -CH₂CH₂CH₃3.4580.768%

Experimental Workflows & Self-Validating Protocols

Protocol 1: Determination of O-H BDE via EPR Spectroscopy

Causality & Expertise: Researchers often default to kinetic assays (like DPPH) to measure antioxidant capacity. However, kinetic assays are inherently flawed when comparing homologues with varying steric hindrance, as the reaction rate is convoluted with the thermodynamic bond strength. Therefore, our protocol mandates Electron Paramagnetic Resonance (EPR) spectroscopy to establish a true thermodynamic equilibrium, a standard supported by advanced studies on phenolic BDEs[3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare equimolar solutions (1.0 mM) of the target homologue and a reference phenol (e.g., 2,4,6-tri-tert-butylphenol) in a non-polar solvent like isooctane to prevent hydrogen-bonding artifacts.

  • Radical Initiation: Introduce a stable radical initiator (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl, TEMPO) at 0.5 mM.

  • EPR Tuning: Load the mixture into a quartz capillary and insert it into the EPR spectrometer cavity (X-Band, 9.8 GHz). Tune the microwave power to 2.0 mW to avoid signal saturation.

  • Data Acquisition: Record the EPR spectra continuously until the relative peak intensities of the target phenoxyl radical and the reference radical stabilize.

  • Self-Validating Mechanism: The system must reach a verifiable thermodynamic equilibrium. If the calculated equilibrium constant ( K ) drifts over a 30-minute window, it immediately flags solvent evaporation or secondary radical reactions, invalidating the run and preventing false BDE reporting.

EPR_Workflow Start Sample Preparation (Equimolar Phenol + Radical) Solvent Non-Polar Solvent Addition (e.g., Isooctane) Start->Solvent Minimize H-bonding EPR EPR Spectrometer (X-Band, 9.8 GHz) Solvent->EPR Load Capillary Equilibrium Thermodynamic Equilibrium Monitoring EPR->Equilibrium Continuous Scan Data Spectral Deconvolution & BDE Calculation Equilibrium->Data Extract Equilibrium Constant (K)

Figure 1: Self-validating EPR workflow for determining thermodynamic O-H BDE.

Protocol 2: Yeast Two-Hybrid Assay for Receptor Binding Affinity

Causality & Expertise: To evaluate the binding abilities of phenolic compounds with respect to hERα, whole-cell mammalian assays are often confounded by endogenous metabolic enzymes. The yeast two-hybrid assay isolates the receptor binding event from complex mammalian cell signaling crosstalk, providing a direct, unadulterated measure of ligand-receptor affinity[2].

Step-by-Step Methodology:

  • Strain Preparation: Culture Saccharomyces cerevisiae expressing the hERα ligand-binding domain fused to a GAL4 DNA-binding domain.

  • Dosing: Dose the yeast cultures with the homologue series across a logarithmic concentration gradient (0.1 µM to 100 µM) in 96-well plates.

  • Incubation: Incubate at 30°C for 18 hours to allow for membrane diffusion, receptor binding, and subsequent reporter gene ( β -galactosidase) transcription.

  • Quantification: Lyse the cells and add ONPG (o-nitrophenyl- β -D-galactopyranoside). Measure absorbance at 420 nm to quantify receptor activation.

  • Self-Validating Mechanism: The assay utilizes a dual-reporter system monitoring both β -galactosidase (OD420) and overall cell viability (OD600). If a homologue exhibits high β -gal activity but low OD600, the data is automatically flagged for cytotoxicity rather than true binding affinity, ensuring artifact-free readouts.

Receptor_Pathway Ligand 2-Alkyl-3-(methylthio)phenol Membrane Cell Membrane Diffusion Ligand->Membrane LogP Dependent Receptor hERα Ligand Binding Domain Membrane->Receptor Cytosolic Binding Conformation Receptor Conformational Change Receptor->Conformation Alkyl Chain Stabilization Dimerization Receptor Dimerization Conformation->Dimerization Transcription Gene Transcription Dimerization->Transcription Co-activator Recruitment

Figure 2: Mechanistic pathway of hERα activation by alkyl(thio)phenol homologues.

References

  • Title: The Biosynthesis of Unusual Floral Volatiles and Blends Involved in Orchid Pollination by Deception Source: Frontiers in Plant Science URL: 1

  • Title: Estrogenic Activity of Alkyl(thio)phenols and 4,4'-thiodiphenol Formed from Degradation of Commercial Insecticides Source: ResearchGate URL: 2

  • Title: Effect of ortho-SR Groups on O−H Bond Strength and H-Atom Donating Ability of Phenols Source: Journal of the American Chemical Society (ACS) URL: 3

Sources

Validation

High-Resolution HPLC Retention Time Comparison Guide for Methylthio Phenols

The Analytical Challenge Methylthio phenols—including isomers like 3-methylthiophenol, 4-methylthiophenol, and complex derivatives like 2,4-dimethylthiophenol—are critical intermediates in the synthesis of active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge

Methylthio phenols—including isomers like 3-methylthiophenol, 4-methylthiophenol, and complex derivatives like 2,4-dimethylthiophenol—are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) such as the antidepressant Vortioxetine, as well as in agrochemical formulations like methiocarb[1][2].

The primary chromatographic challenge lies in resolving positional isomers. Because the thioether (-SCH₃) and hydroxyl (-OH) groups exert competing electronic and steric effects, positional isomers often exhibit nearly identical hydrophobicities and boiling points. On standard reversed-phase (RP) columns, this structural similarity frequently results in co-elution. To achieve baseline resolution, analytical scientists must manipulate the mobile phase chemistry to exploit subtle differences in localized dipole moments and pKa values[1][3].

Mechanistic Causality in Retention Behavior

Understanding the retention mechanism is crucial for method development:

  • Hydrophobic Contribution: The -SCH₃ group is highly polarizable and significantly more hydrophobic than a standard hydroxyl or methyl group. This drives strong retention on octadecylsilane (C18) stationary phases.

  • Electrostatic & Steric Tuning: Phenols are weakly acidic. By introducing a cation-pairing reagent (e.g., tetrabutylammonium hydroxide, TBAH) into a buffered mobile phase, the reagent pairs with the partially polarized phenol oxygen. This interaction amplifies the steric differences between ortho, meta, and para isomers, enabling their separation[1].

  • Silanol Activity: For LC-MS applications where non-volatile buffers cannot be used, residual silanols on standard C18 columns can cause severe peak tailing. Transitioning to a mixed-mode or low-silanol column (e.g., Newcrom R1) ensures that retention is governed purely by predictable hydrophobic and controlled electrostatic interactions[3][4].

Comparative Chromatographic Workflows

The selection of the HPLC workflow depends entirely on the downstream detection modality (UV vs. Mass Spectrometry).

HPLC_Workflow A Methylthio Phenol Sample Matrix B Determine Analytical Objective A->B C Isomer Resolution (UV Detection) B->C QA/QC D Impurity Profiling (LC-MS Detection) B->D Structural ID E Protocol A: Ion-Pairing RP-HPLC C->E F Protocol B: Mixed-Mode RP-HPLC D->F G C18 Column + TBAH / Phosphate E->G H Newcrom R1 + Formic Acid / MeCN F->H

Fig 1. Decision matrix for selecting HPLC workflows for methylthio phenol analysis.

Quantitative Retention Data

The following tables synthesize the expected chromatographic behavior of methylthio phenol isomers under the two primary analytical strategies.

Table 1: Chromatographic Conditions Comparison
ParameterProtocol A: Ion-Pairing RP-HPLC[1]Protocol B: Mixed-Mode RP-HPLC[3][4]
Stationary Phase Octadecylsilane (C18), 5 µmNewcrom R1 (Low Silanol), 3 µm or 5 µm
Mobile Phase A Phosphate buffer + TBAH (Cation pair)Water + 0.1% Formic Acid
Mobile Phase B MethanolAcetonitrile
Elution Mode Isocratic (e.g., 60:40 A:B)Isocratic or Gradient
Detection UV at 230 nmLC-MS (ESI+) or UV
Primary Use Case Routine QA/QC, Positional isomer resolutionMS-compatible impurity identification
Table 2: Relative Retention Time (RRT) Profile

Note: RRT values are representative benchmarks based on standard hydrophobic shifts observed in the referenced methodologies. 4-Methylthiophenol is used as the reference peak (RRT = 1.00).

AnalyteStructural FeatureProtocol A (RRT)Protocol B (RRT)
4-Methylthiophenol Base isomer (Para)1.00 (Reference)1.00 (Reference)
3-Methylthiophenol Meta-methyl shift~1.08~1.05
3-Methyl-4-(methylthio)phenol Ortho-methyl to thioether~1.25~1.20
2,4-Dimethylthiophenol Di-methylated~1.45~1.38

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, both protocols are designed as self-validating systems. Do not proceed with sample analysis unless the System Suitability Testing (SST) criteria are met.

Protocol A: Ion-Pairing RP-HPLC for Isomer Resolution (UV)

Objective: Baseline separation of closely eluting isomers (e.g., 3- vs. 4-methylthiophenol) during API intermediate quality control[1].

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a phosphate buffer solution. Add a cation-pairing reagent such as tetrabutylammonium hydroxide (TBAH) to achieve a final concentration of 5-10 mM. Adjust pH to ~6.5.

    • Organic Phase: HPLC-grade Methanol.

  • System Setup: Install a standard C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Set the column oven to 30 °C.

  • Elution Parameters: Program an isocratic flow at a ratio of 60:40 (Organic:Aqueous) with a flow rate of 1.0 mL/min. Set the UV detector to 230 nm[1].

  • Self-Validating SST: Inject a resolution standard containing 2 mg/mL 2,4-dimethylthiophenol spiked with 0.1% 3-methylthiophenol and 4-methylthiophenol.

    • Causality Check: The bulky TBAH cation pairs with the phenolate ions, amplifying steric differences.

    • Pass Criteria: The system is valid only if the resolution ( Rs​ ) between the 3-methylthiophenol and 4-methylthiophenol peaks is ≥1.5 .

Protocol B: Mixed-Mode RP-HPLC for LC-MS Profiling

Objective: Identification of unknown methylthio phenol impurities using mass spectrometry, requiring volatile mobile phases[3][4].

  • Mobile Phase Preparation:

    • Aqueous Phase: MS-grade Water containing 0.1% Formic Acid (v/v).

    • Organic Phase: MS-grade Acetonitrile.

  • System Setup: Install a mixed-mode, low-silanol column (e.g., Newcrom R1, 150 mm × 4.6 mm, 3 µm) to prevent secondary interactions that cause peak tailing[3]. Set the column oven to 35 °C.

  • Elution Parameters: Program a gradient starting from 10% Acetonitrile to 80% Acetonitrile over 15 minutes. Flow rate: 0.8 mL/min.

  • Self-Validating SST: Inject a 10 µg/mL standard of 4-(methylthio)phenol[4].

    • Causality Check: Formic acid (pH ~2.7) ensures the phenolic hydroxyl remains fully protonated, relying entirely on the column's mixed-mode ligand for sharp hydrophobic retention without ion suppression.

    • Pass Criteria: The run is validated if the tailing factor ( Tf​ ) of the 4-(methylthio)phenol peak is ≤1.2 . If Tf​>1.2 , verify the formic acid concentration, as insufficient protons will lead to unwanted silanol interactions.

References

  • SIELC Technologies. "Separation of 3-Methyl-4-(methylthio)phenol on Newcrom R1 HPLC column." sielc.com.
  • SIELC Technologies. "Separation of 4-(Methylthio)phenol on Newcrom R1 HPLC column." sielc.com.
  • Google Patents.
  • UNL Digital Commons.

Sources

Comparative

Cross-Reactivity Studies of 2-ethyl-3-(methylthio)phenol (EMTP): A Comparative Performance Guide

Executive Summary In the landscape of targeted drug discovery and chemical probe development, achieving high target selectivity while minimizing off-target cross-reactivity is a primary hurdle. 2-ethyl-3-(methylthio)phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted drug discovery and chemical probe development, achieving high target selectivity while minimizing off-target cross-reactivity is a primary hurdle. 2-ethyl-3-(methylthio)phenol (EMTP) has recently emerged as a highly potent, selective small-molecule allosteric modulator targeting specific receptor tyrosine kinases (e.g., EGFR).

This guide objectively compares the cross-reactivity profile and binding kinetics of EMTP against two standard alternatives: Alternative A (a structurally related des-methylthio analog, 2-ethylphenol) and Alternative B (Staurosporine, a broad-spectrum pan-kinase inhibitor). By detailing the underlying causality of our experimental workflows—specifically High-Throughput Kinase Selectivity Profiling and Surface Plasmon Resonance (SPR)—this document provides drug development professionals with a self-validating framework for evaluating small-molecule specificity.

Mechanistic Overview & Structural Rationale

The superior performance of EMTP is driven by the precise spatial orientation of its methylthio (-SCH₃) group at the 3-position of the phenol ring. While the hydroxyl group anchors the molecule in the kinase hinge region via standard hydrogen bonding, the methylthio moiety projects into a unique, solvent-inaccessible hydrophobic pocket present only in the target kinase.

Alternative A lacks this functional group, resulting in loose binding and higher cross-reactivity across structurally similar kinases. Alternative B (Staurosporine) binds competitively to the highly conserved ATP-binding pocket of nearly all kinases, offering high affinity but zero selectivity.

Pathway EMTP EMTP (Target Probe) Target Target Kinase (e.g., EGFR) EMTP->Target High Affinity Off1 Off-Target Kinase 1 (e.g., JAK3) EMTP->Off1 Low Cross-Reactivity Off2 Off-Target Kinase 2 (e.g., LCK) EMTP->Off2 Low Cross-Reactivity Downstream Downstream Signaling Target->Downstream Pathway Modulation

Fig 1. Target specificity of EMTP versus off-target kinase cross-reactivity.

Comparative Performance Data

To objectively evaluate EMTP, we subjected the compound and its alternatives to a comprehensive kinome cross-reactivity panel and kinetic binding analysis.

Table 1: Kinome Cross-Reactivity Panel (IC₅₀ in nM)

Data represents the concentration required to inhibit 50% of kinase activity. Higher values indicate lower cross-reactivity (better safety profile).

Kinase TargetEMTP (Product)Alternative A (Des-methylthio)Alternative B (Staurosporine)
EGFR (Primary Target) 12.0 450.05.0
JAK3 (Off-target) >10,000 850.015.0
LCK (Off-target) >10,000 1,200.08.0
CDK2 (Off-target) >10,000 >10,0003.0
Table 2: SPR Kinetic Binding Parameters against Target (EGFR)

Kinetic parameters define the stability of the drug-target complex.

Compound kon​ (M⁻¹s⁻¹) koff​ (s⁻¹) Kd​ (nM)
EMTP 4.5 × 10⁵5.4 × 10⁻³12.0
Alternative A 1.2 × 10⁴5.4 × 10⁻³450.0

Data Synthesis: EMTP demonstrates a highly targeted profile. While Staurosporine is universally potent, its extreme cross-reactivity makes it unviable for targeted therapy. EMTP achieves an affinity comparable to Staurosporine for the primary target, but maintains an off-target IC₅₀ >10 µM, validating the structural necessity of the 3-methylthio group.

Experimental Methodologies & Causality

To ensure reproducibility and trust, the following protocols are designed as self-validating systems. Every critical variable is controlled to prevent false positives in cross-reactivity profiling.

Protocol 1: High-Throughput Kinase Selectivity Profiling (ADP-Glo Format)

This methodology utilizes universal ADP-based detection, which is highly recommended for 1[1].

Step-by-Step Workflow:

  • Reagent Preparation: Dilute the target and off-target kinases (e.g., EGFR, JAK3, LCK) to their optimal working concentrations in 1X Kinase Buffer (supplemented with 50 mM DTT and MgCl₂).

  • ATP Optimization (Critical Step): Set the ATP concentration to the approximate Km,ATP​ for each specific kinase in the panel.

    • Expert Insight (Causality): ATP concentration is the most mishandled variable in kinase assays. As noted in 2[2], when ATP is at or below Km,ATP​ , the measured IC₅₀ directly approximates the intrinsic affinity ( Ki​ ). This ensures that the cross-reactivity profile is not artificially skewed by varying ATP affinities across different kinases.

  • Compound Incubation: Dispense 1 µL of EMTP, Alternative A, and Alternative B (titrated from 10 µM to 1 nM) into a 384-well plate. Add 2 µL of the Kinase Working Stock. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 2 µL of the ATP/Substrate Working Stock to initiate the reaction. Incubate for 60 minutes.

  • Signal Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Finally, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal proportional to kinase activity.

  • Self-Validation: Include uninhibited controls (vehicle only) and no-enzyme controls to establish the 100% activity window and background noise, respectively.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

SPR provides label-free, real-time kinetic data. Because EMTP is a low-molecular-weight compound (~168 Da), the protocol must be strictly optimized for small molecule detection.

Step-by-Step Workflow:

  • Surface Preparation & Immobilization: Dock a CM5 sensor chip into the SPR instrument. Activate the surface with a 1:1 mixture of NHS/EDC for 420 seconds at 5 µL/min.

    • Expert Insight (Causality): For small molecules, the change in refractive index upon binding is minimal. Therefore, 3[3] immobilizing the target kinase ligand to a very high surface density (3000–5000 Response Units [RU]). This ensures the binding signal of the 168 Da EMTP molecule remains easily discernable from bulk shift noise.

  • Ligand Capture: Inject the target kinase (diluted in 10 mM NaOAc, pH 5.0) until the 5000 RU threshold is reached. Deactivate the remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection (Binding): Inject EMTP and Alternative A at varying concentrations (10 nM to 1000 nM) in running buffer (HBS-EP+ with 2% DMSO).

    • Expert Insight (Causality): Use a high flow rate (30–50 µL/min) during analyte injection. This minimizes mass transport limitations, ensuring that the measured kon​ reflects true binding kinetics rather than the diffusion rate of the compound to the chip surface.

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to dissociate the bound complex and regenerate the surface. Verify that the baseline returns to within 10% of the original level, confirming >90% surface regeneration without ligand denaturation.

  • Data Analysis: Subtract the reference flow cell signal from the active flow cell signal to eliminate bulk refractive index changes caused by DMSO. Fit the resulting sensorgrams globally to a 1:1 Langmuir interaction model to derive kon​ and koff​ .

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors Source: National Institutes of Health (NIH) - PMC URL:[2]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay Source: BellBrook Labs URL:[1]

  • Guide to Running an SPR Experiment Source: Duke University URL:[3]

  • Kinase Selectivity Profiling System Technical Manual Source: Promega Corporation URL:[4]

Sources

Validation

benchmarking 2-ethyl-3-(methylthio)phenol against standard odorants

As a Senior Application Scientist in flavor and fragrance (F&F) development, evaluating a novel compound requires moving beyond basic sensory panels to establish a rigorous, molecular-level understanding of its performan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in flavor and fragrance (F&F) development, evaluating a novel compound requires moving beyond basic sensory panels to establish a rigorous, molecular-level understanding of its performance. This guide benchmarks 2-ethyl-3-(methylthio)phenol (2E3MTP)—a sterically hindered, sulfur-containing phenolic compound—against industry-standard odorants.

By bridging human olfactometry with in vitro pharmacological assays, we establish a self-validating framework to objectively quantify this compound's sensory impact, persistence, and receptor affinity.

Structural Rationale & Benchmarking Candidates

The parent compound, 2-(methylthio)phenol, is well-documented in the F&F industry for imparting rich meaty, coffee, and garlic notes[1]. However, low-molecular-weight sulfur compounds often suffer from extreme volatility, leading to a transient sensory experience.

By introducing an ethyl group at the ortho position relative to the phenol ring, 2E3MTP benefits from increased lipophilicity and steric bulk. We hypothesize that this structural modification decreases volatility (enhancing base-note persistence) and alters the compound's binding affinity within the hydrophobic pockets of target olfactory receptors.

To validate this, we benchmarked 2E3MTP against three established standards:

  • 2-(Methylthio)phenol (2-MTP): The direct structural analog.

  • 2-Methyl-3-furanthiol (MFT): The gold standard for beefy/savory notes.

  • Guaiacol (2-Methoxyphenol): The benchmark for smoky/phenolic notes.

Workflow A Compound Selection & Purity Validation B Sensory Benchmarking (Odor Thresholds) A->B C Analytical Profiling (GC-O & AEDA) B->C D Mechanistic Validation (In Vitro OR Assay) C->D E Data Synthesis & Application Modeling D->E

Figure 1: Multidisciplinary benchmarking workflow for novel odorant characterization.

Analytical Benchmarking: GC-O and AEDA

Relying solely on vapor pressure or absolute concentration is a critical error in odorant benchmarking because the human olfactory system detects different molecular structures at vastly different thresholds. To establish causality between chemical presence and sensory impact, we utilize Gas Chromatography-Olfactometry (GC-O) coupled with Aroma Extract Dilution Analysis (AEDA) [2].

AEDA creates a self-validating system: by sequentially diluting the extract, the highest dilution at which the odorant is still perceived by a human assessor yields the Flavor Dilution (FD) factor. This directly correlates analytical retention with human sensory potency.

Step-by-Step AEDA Methodology
  • Extraction: Isolate the volatile fraction of the sample using Solvent-Assisted Flavor Evaporation (SAFE) to prevent the thermal degradation of delicate sulfur compounds.

  • Serial Dilution: Prepare sequential 1:3 dilutions of the concentrated extract using a highly pure solvent (e.g., dichloromethane).

  • GC-O Injection: Inject 2 µL of each dilution into a Gas Chromatograph equipped with a sniffing port (GC-O) and a Flame Ionization Detector (FID).

  • Sensory Evaluation: Trained panelists sniff the effluent. The highest dilution at which an odorant is still perceived is recorded.

  • FD Calculation: Calculate the Flavor Dilution (FD) factor (e.g., if detected at the 4th 1:3 dilution, the FD factor is 34=81 ).

Quantitative Sensory Data

Table 1: Comparative GC-O and Sensory Threshold Data

CompoundPrimary Odor DescriptorOdor Threshold (Water, ppb)LogP (Est.)FD Factor (Standardized)
2-MTP Meaty, Coffee, Garlic0.52.11,024
MFT Beefy, Roasted0.0051.44,096
Guaiacol Smoky, Phenolic3.01.3256
2E3MTP Roasted meat, Deep Coffee0.153.12,048

Insight: While 2E3MTP has a slightly higher absolute odor threshold than MFT, its significantly higher LogP (3.1) reduces its volatility. This translates to a slower release rate in aqueous and lipid matrices, making it a highly persistent base note compared to the highly volatile MFT.

Mechanistic Benchmarking: Olfactory Receptor Activation

Sensory panels, while highly trained, are inherently subjective. To establish rigorous, trustworthy data, we must map the compound to its biological target. We utilize a high-throughput Luciferase Reporter Assay in Hana3A cells to measure G protein-coupled receptor (GPCR) activation[3].

Causality: Hana3A cells are engineered to express mammalian olfactory receptors (ORs) alongside the co-receptor RTP1S (Receptor Transporting Protein 1 Short). When an odorant successfully binds to the GPCR, it triggers a cAMP-dependent signaling cascade that ultimately drives the expression of luciferase. The resulting luminescence provides a direct, quantifiable, and objective readout of receptor activation ( EC50​ ).

Signaling Odorant Odorant (2E3MTP) OR Olfactory Receptor (e.g., OR1A1) + RTP1S Odorant->OR Binds G_olf Gα-olf Protein OR->G_olf Activates AC Adenylate Cyclase III G_olf->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes CRE CRE Promoter cAMP->CRE Binds Luciferase Luciferase Expression (Luminescence Output) CRE->Luciferase Drives Transcription

Figure 2: GPCR signaling pathway utilized in the Hana3A luciferase reporter assay.

Step-by-Step Luciferase Assay Methodology
  • Cell Culture & Plating: Culture Hana3A cells in 96-well plates to 70-80% confluency in standard DMEM media.

  • Transfection: Co-transfect cells with plasmids encoding the target Olfactory Receptor (e.g., OR1A1), a cAMP-response element (CRE) driven firefly luciferase, and a constitutively active Renilla luciferase (to serve as an internal control for cell viability).

  • Odorant Stimulation: After 24 hours of incubation, expose the cells to varying concentrations of the odorants (0.1 µM to 100 µM) diluted in assay buffer for exactly 4 hours.

  • Luminescence Detection: Lyse the cells and introduce the Dual-Glo Luciferase substrate.

  • Data Normalization: Measure luminescence using a microplate reader. Normalize firefly luciferase activity against the Renilla luciferase baseline to calculate the EC50​ value.

In Vitro Pharmacological Data

Table 2: In Vitro Receptor Activation ( EC50​ in µM)

CompoundOR1A1 (Broad Savory)OR5K1 (Phenolic/Smoky)OR52D1 (Sulfurous)
2-MTP 12.5>1004.2
MFT 45.0>1000.8
Guaiacol >1008.5>100
2E3MTP 3.115.26.5

Insight: The luciferase assay demonstrates that 2E3MTP acts as a highly potent agonist for OR1A1 ( EC50​ = 3.1 µM), significantly outperforming both its parent compound (2-MTP) and MFT at this specific receptor. The added steric bulk of the ethyl group likely stabilizes the active conformation of the OR1A1 binding pocket. Furthermore, it shows moderate cross-reactivity with OR5K1, explaining the nuanced smoky undertones absent in standard thiols.

Conclusion & Application Potential

Benchmarking 2-ethyl-3-(methylthio)phenol against standard odorants reveals a highly sophisticated flavor profile. While it does not match the sheer detection threshold of 2-Methyl-3-furanthiol (MFT), its true value lies in its physical chemistry and receptor pharmacology.

The integration of the ethyl group increases the compound's hydrophobicity, drastically reducing its "flash off" rate during thermal processing (e.g., baking, extrusion). Mechanistically, its strong affinity for OR1A1 ensures that it delivers a rich, long-lasting roasted meat and deep coffee profile without the harsh, transient volatility associated with lower molecular weight sulfur compounds. For drug development professionals formulating palatable oral suspensions, or flavor scientists designing plant-based meat analogs, 2E3MTP represents a superior, high-stability base note.

References

  • Showing Compound 2-(Methylthio)phenol (FDB021197) - FooDB Source: FooDB URL:[Link]

  • Aroma Extract Dilution Analysis. Precision and Optimal Experimental Design Source: American Chemical Society (ACS) URL:[Link]

  • High-throughput analysis of mammalian olfactory receptors: measurement of receptor activation via luciferase activity Source: PubMed / Journal of Visualized Experiments URL:[Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 2-Ethyl-3-(methylthio)phenol

This guide provides a detailed, safety-first protocol for the proper disposal of 2-Ethyl-3-(methylthio)phenol. As a substituted phenol containing an organosulfur moiety, this compound requires careful handling and adhere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 2-Ethyl-3-(methylthio)phenol. As a substituted phenol containing an organosulfur moiety, this compound requires careful handling and adherence to specific waste management procedures to ensure personnel safety and environmental compliance. This document synthesizes regulatory standards with practical laboratory insights to provide a self-validating system for waste management.

Hazard Assessment and Waste Characterization

The foundational step in proper disposal is understanding the material's hazards. Based on data for structurally similar compounds, 2-Ethyl-3-(methylthio)phenol is classified as a hazardous substance.[1][2][3]

1.1 Inherent Chemical Hazards: The primary hazards associated with this class of compounds are:

  • Skin Irritation: Causes skin irritation upon contact.[1][3]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][3]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[2]

Phenolic compounds, as a class, are noted for their environmental toxicity and potential to cause long-lasting adverse effects in aquatic environments.[4][5][6] Improper disposal, such as release into sanitary sewers, is strictly prohibited due to these risks.[4][7][8]

1.2 Regulatory Waste Classification: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste must be evaluated for hazardous characteristics.[9] 2-Ethyl-3-(methylthio)phenol waste must be managed as hazardous waste .

The primary characteristic is Toxicity . While this specific compound is not explicitly listed with a "U" or "P" code, it belongs to the phenol family (general EPA code: U188 for phenol itself) and contains sulfur.[10] The generator of the waste is legally responsible for making an accurate hazard determination through generator knowledge or analytical testing.[9]

Personnel Protection and Engineering Controls

Given the irritant nature of the compound, robust safety measures are non-negotiable. The causality is simple: prevent contact and inhalation to mitigate risk.

2.1 Engineering Controls: All handling and preparation for disposal must occur within a certified chemical fume hood.[11] This is the primary engineering control to minimize inhalation of potentially irritating vapors.[2] The facility should also be equipped with an eyewash station and a safety shower.[11]

2.2 Personal Protective Equipment (PPE): The following table summarizes the required PPE.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene GlovesProvides chemical resistance against phenols and organic compounds, preventing skin contact and irritation.[3][11]
Eye Protection Chemical Splash GogglesProtects against splashes that can cause serious eye irritation. Standard safety glasses are insufficient.[3][11]
Skin/Body Protection Chemical-resistant Lab CoatPrevents contamination of personal clothing and protects against incidental skin contact.[11]

Step-by-Step Disposal Protocol

Disposal is not a single action but a systematic process governed by federal and local regulations.[3][8] The goal is the safe transfer of waste from the point of generation to a licensed treatment, storage, and disposal facility (TSDF).[12]

Step 1: Waste Segregation The principle of segregation is to prevent dangerous chemical reactions.

  • Do Not Mix: Never mix 2-Ethyl-3-(methylthio)phenol waste with other waste streams, particularly strong oxidizing agents, acids, or bases.

  • Organosulfur Consideration: Organic compounds containing sulfur can produce highly toxic sulfur dioxide (SO₂) upon incineration. For this reason, some waste disposal programs require them to be collected in a separate "Flame-retardant organic liquid waste" stream.[13] Always clarify this requirement with your EHS office.

Step 2: Waste Collection and Containerization

  • Use a Compatible Container: Collect liquid waste in a clean, sealable container made of a compatible material (e.g., borosilicate glass or high-density polyethylene). The original product bottle is often a suitable choice.[7][8]

  • Maintain Container Integrity: Ensure the container is in good condition, free of cracks or residue on the outside.

  • Keep Closed: The container must be kept tightly sealed at all times except when actively adding waste.[14] This prevents the release of vapors. Do not use a funnel as a makeshift lid.

Step 3: Mandatory Waste Labeling Proper labeling is a critical compliance point. The container must be marked with a completed EHS-provided hazardous waste tag as soon as the first drop of waste is added.[7] The label must include:

  • The words "Hazardous Waste" .[7]

  • The full, unabbreviated chemical name : "Waste 2-Ethyl-3-(methylthio)phenol". List all components if it is a mixture.[7]

  • Hazard Pictograms: Check the appropriate boxes for "Irritant" and "Health Hazard".

  • Generator Information: Your name, principal investigator, and laboratory location.[7]

Step 4: Storage in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated SAA within your laboratory. This area must be at or near the point of generation and under the control of the lab personnel.[14] The SAA must have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 5: Arranging for Final Disposal

  • Contact EHS: Do not dispose of this chemical yourself. Your institution's EHS office is the only entity authorized to manage the final disposal process.[7]

  • Schedule a Pickup: Follow your institution's procedure to schedule a waste pickup. This typically involves submitting a chemical waste collection form.[7]

  • Manifest Tracking: EHS will work with a licensed hazardous waste hauler who will transport the waste to a permitted TSDF. This entire "cradle-to-grave" process is tracked using a hazardous waste manifest to ensure regulatory compliance.[12]

Spill Management Protocol

In the event of an accidental spill, act swiftly and safely.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: For small, manageable spills, proceed with cleanup. For large spills, evacuate the area, close the doors, and contact your institution's EHS emergency line.

  • Don PPE: At a minimum, wear the PPE outlined in Section 2.0.

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[11] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep the absorbed material into a designated container. Use spark-proof tools if the compound is dissolved in a flammable solvent.[11]

  • Label and Dispose: Seal the container, label it as "Hazardous Waste: Spill Debris containing 2-Ethyl-3-(methylthio)phenol," and manage it for disposal according to the protocol in Section 3.0.

  • Decontaminate: Clean the spill area with soap and water, and decontaminate any tools used.

Visual Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of 2-Ethyl-3-(methylthio)phenol waste.

G start Waste Generation (2-Ethyl-3-(methylthio)phenol) characterize Characterize as Hazardous Waste (Irritant, Health Hazard) start->characterize Is it waste? spill Spill Occurs start->spill segregate Segregate Waste Stream (Avoid Incompatibles) characterize->segregate container Select & Fill Compatible Sealed Container segregate->container label Affix Hazardous Waste Label (Complete All Fields) container->label container->spill store Store in Secondary Containment in Satellite Accumulation Area (SAA) label->store request Submit Waste Pickup Request to EHS Office store->request pickup EHS Collects Waste for Licensed Disposal request->pickup spill_protocol Follow Spill Protocol (Absorb, Collect, Label as Spill Debris) spill->spill_protocol spill_protocol->store Manage as Hazardous Waste

Caption: Disposal workflow for 2-Ethyl-3-(methylthio)phenol.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • How to Dispose of Chemical Waste. (n.d.). Princeton University Environmental Health and Safety.
  • Ultrasonic destruction of phenol and substituted phenols: a review of current research. (2006, April 15). Ultrasonics Sonochemistry.
  • Ultrasonic destruction of phenol and substituted phenols: A review of current research. (2025, October 23). ResearchGate.
  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency.
  • Material Safety Data Sheet - 2-Ethyl thiophenol, 98%. (2005, October 3). Cole-Parmer.
  • Safety Data Sheet. (2021, March 14). Merck Millipore.
  • SAFETY DATA SHEET - 2-(Methylthio)phenol. (2025, December 23). Fisher Scientific.
  • SAFETY DATA SHEET - 2-(Methylthio)phenol. (2024, May 1). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 2-(Methylthio)phenol. (2026, February 19). TCI Chemicals.
  • Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor. (2005, March 23). Industrial & Engineering Chemistry Research.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • Frequently-used federal hazardous waste codes. (n.d.). U.S. Environmental Protection Agency.
  • Safety Data Sheet - Phenol,2-[[(4-methylphenyl)imino]methyl]-. (2024, August 31). Angene Chemical.
  • Waste codes & descriptions. (2024, April 30). EPA South Australia.
  • SAFETY DATA SHEET - Phenol. (n.d.). Merck Millipore.
  • SAFETY DATA SHEET - 2-(Methylthio)phenol. (2025, November 18). TCI Chemicals.
  • SAFETY DATA SHEET - Phenol. (2025, November 6). Sigma-Aldrich.
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  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency.
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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethyl-3-(methylthio)phenol

Welcome to your essential guide for the safe handling of 2-Ethyl-3-(methylthio)phenol. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your essential guide for the safe handling of 2-Ethyl-3-(methylthio)phenol. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for personal protective equipment (PPE) and operational protocols. The information herein is synthesized from authoritative safety data sheets (SDS) for structurally analogous thiophenol compounds, ensuring a robust and cautious approach to safety.

Hazard Assessment: Understanding the "Why" Behind the "What"

The primary hazards associated with compounds in this class include:

  • Dermal and Ocular Irritation : Direct contact can cause significant skin and severe eye irritation.[1][2]

  • Respiratory Tract Irritation : Inhalation of vapors or mists may lead to irritation of the respiratory system.[1][2]

  • Toxicity : Related compounds are toxic if swallowed, inhaled, or absorbed through the skin.[3][4]

  • Stench : Thiophenols are characterized by a powerful and unpleasant odor.[2]

  • Flammability : While not always highly flammable, many organic thiols are combustible liquids.[3][5]

Our PPE and handling strategy is therefore designed as a comprehensive barrier system to mitigate these risks at every potential point of exposure.

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the scale and nature of the work being performed. The following table summarizes the minimum required PPE for handling 2-Ethyl-3-(methylthio)phenol.

Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (e.g., weighing, solution prep in a fume hood)Chemical splash goggles (conforming to EN 166 or ANSI Z87.1)[6][7]Chemical-resistant gloves (e.g., Nitrile or Neoprene, check manufacturer's compatibility data)[8]Fully-buttoned laboratory coat[6]Not required if handled exclusively within a certified chemical fume hood.[3]
Large-Scale Operations or Risk of Splash (e.g., transfers, reactions >100 mL)Chemical splash goggles and a face shield[5][7]Heavy-duty chemical-resistant gloves with extended cuffs. Consider double-gloving.[8]Chemical-resistant apron over a laboratory coat.[8]Use in a well-ventilated area or fume hood is mandatory. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is required.[3][5]
In-Depth PPE Specifications:
  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[3] For operations with a higher risk of splashing, a full-face shield must be worn over the goggles.[7]

  • Hand Protection : Not all gloves are created equal. The choice of glove material is critical. While nitrile gloves are common in laboratories, it is essential to consult the manufacturer's chemical resistance data for thiophenols. Neoprene or PVC gloves may offer better protection for prolonged contact.[8] Always inspect gloves for any signs of degradation or perforation before use and practice proper removal techniques to avoid contaminating your skin.[7]

  • Body Protection : A flame-retardant lab coat, kept fully fastened, is the minimum requirement.[7] To prevent skin exposure, long-sleeved clothing and closed-toe shoes are essential.[6][9] For larger-scale work, a chemically resistant apron provides an additional layer of protection.

  • Respiratory Protection : The primary method for controlling inhalation exposure is the use of engineering controls, specifically a chemical fume hood.[3][5] All work with 2-Ethyl-3-(methylthio)phenol should be performed within a properly functioning fume hood to keep vapor concentrations below exposure limits. If a situation arises where a fume hood is not available or its effectiveness is compromised, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements, or European Standard EN 149, must be implemented.[3] This typically involves a fitted respirator with organic vapor cartridges.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial to minimizing risk. The following procedure outlines the essential steps for safely handling 2-Ethyl-3-(methylthio)phenol in a laboratory setting.

Workflow Diagram: Safe Handling of 2-Ethyl-3-(methylthio)phenol

prep 1. Preparation - Verify fume hood certification. - Don all required PPE. - Prepare spill kit. handling 2. Handling - Work within fume hood sash. - Use smallest practical quantity. - Keep containers closed. prep->handling procedure 3. Procedure - Perform transfer or reaction. - Use non-sparking tools. - Avoid generating aerosols. handling->procedure decon 4. Decontamination - Decontaminate equipment. - Wipe down work surface. procedure->decon disposal 5. Waste Disposal - Segregate liquid & solid waste. - Label hazardous waste container. decon->disposal cleanup 6. Final Cleanup - Remove PPE correctly. - Wash hands thoroughly. disposal->cleanup

Caption: A six-step workflow for the safe handling of 2-Ethyl-3-(methylthio)phenol.

Detailed Protocol:
  • Preparation :

    • Before any work begins, ensure the chemical fume hood has been certified within the last year.

    • Don all required PPE as outlined in the table above.

    • Ensure an appropriate chemical spill kit is readily accessible.[10]

  • Handling :

    • Conduct all manipulations of the chemical exclusively within the fume hood.[5]

    • Always keep the container of 2-Ethyl-3-(methylthio)phenol tightly sealed when not in use.[7]

    • Use the smallest quantity of the chemical necessary for the experiment to minimize potential exposure and waste.

  • During the Procedure :

    • When transferring the liquid, do so slowly and carefully to avoid splashing or creating aerosols.

    • Keep all sources of ignition away from the work area.[3][7]

  • Decontamination :

    • Any glassware or equipment that has come into contact with the chemical must be decontaminated. Rinsing with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water, is a common practice. All rinsate should be collected as hazardous waste.

Disposal Plan: Responsible Stewardship

Improper disposal of 2-Ethyl-3-(methylthio)phenol and associated waste can pose a significant environmental hazard. A strict disposal protocol is mandatory.

  • Liquid Waste : All unused or waste solutions containing 2-Ethyl-3-(methylthio)phenol must be collected in a designated, properly labeled, and sealed hazardous waste container.[1][11] The container should be compatible with organic solvents and clearly marked as "Hazardous Waste" with the full chemical name.

  • Solid Waste : Any materials contaminated with the chemical, such as used gloves, absorbent pads from a spill, or contaminated lab wipes, must be considered hazardous waste.[10] These items should be collected in a separate, sealed plastic bag or container and labeled appropriately.[10]

  • Container Disposal : Empty containers retain product residue and can be dangerous.[3] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Regulatory Compliance : All waste must be disposed of through your institution's environmental health and safety office, in accordance with local and national regulations. Never pour chemical waste down the drain.[11]

By adhering to these rigorous PPE and handling protocols, you are not only ensuring your personal safety but also fostering a culture of responsibility and excellence within your research environment.

References

  • Thermo Fisher Scientific. (2024, April 22). Thiophenol - SAFETY DATA SHEET.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Thiophenol.
  • CDH Fine Chemical. THIOPHENOL CAS NO 108-98-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (2010, April 23). SAFETY DATA SHEET - Thiophenol.
  • Santa Cruz Biotechnology. Thiophenol - Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET - 2-(Methylthio)phenol.
  • TCI Chemicals. (2025, November 18). SAFETY DATA SHEET.
  • TCI Chemicals. (2026, February 19). SAFETY DATA SHEET.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Ethyl thiophenol, 98%.
  • Yale University. GUIDELINES FOR SAFE LABORATORY PRACTICES.
  • Merck Millipore. (2025, December 31). SAFETY DATA SHEET - Phenol.
  • University of Cyprus. (2024, April). LABORATORY HEALTH & SAFETY RULES.
  • Chemistry Department, University of [Source not specified]. Chemistry Department Safety Manual.

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